Diethyl 1-Methylimidazole-4,5-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 1-methylimidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXNJCCDGQJSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a core imidazole ring, a five-membered aromatic ring with two nitrogen atoms. The imidazole moiety is a common scaffold in numerous biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1210-92-0 | [1][2][3] |
| Molecular Formula | C10H14N2O4 | [2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Physical State | Solid, Crystalline Powder | [4] |
| Color | Off-white to Yellow | [4] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a general and common method for the synthesis of similar imidazole dicarboxylates, such as the 2-methyl analogue, involves the esterification of the corresponding dicarboxylic acid.[1]
Hypothetical Synthesis Workflow:
The synthesis of this compound would likely begin with the corresponding 1-methylimidazole-4,5-dicarboxylic acid. This precursor would then undergo esterification.
Figure 1: Hypothetical synthesis pathway for this compound.
General Esterification Protocol (Adapted from related compounds):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methylimidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of time, typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using techniques such as column chromatography or recrystallization to yield the final, pure compound.
Applications in Drug Development
The imidazole ring is a key structural motif in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions. While specific applications of this compound in drug development are not extensively documented, its structural features suggest its potential as a versatile building block in medicinal chemistry.
Derivatives of imidazole-4,5-dicarboxylates are being explored for various therapeutic areas. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.
Logical Relationship for Potential Drug Discovery Application:
Figure 2: A logical workflow illustrating the potential use of the compound in drug discovery.
Safety and Handling
Specific safety and hazard information for this compound is limited. However, data from related imidazole compounds provide general guidance for handling. It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE).
General Safety Precautions:
| Precaution | Details |
| Eye Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. |
Based on data for a related compound, Dimethyl 1H-Imidazole-4,5-dicarboxylate, the compound may cause skin and serious eye irritation. It is crucial to wash hands thoroughly after handling and to have access to eyewash stations and safety showers.[4]
Hazard Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):
-
P264: Wash hands and face thoroughly after handling.
-
P280: Wear protective gloves, eye protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a chemical compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural similarity to other well-studied imidazole derivatives suggests a rich area for future research and development. Researchers working with this compound should proceed with caution, adhering to best practices for laboratory safety, and may need to engage in synthetic route optimization to efficiently produce it. The continued exploration of imidazole-based compounds is a promising avenue for the discovery of novel therapeutic agents.
References
In-Depth Technical Guide: Physicochemical Properties of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a central imidazole ring substituted with a methyl group at the N1 position and two ethyl carboxylate groups at the C4 and C5 positions. This molecule serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The imidazole core is a common motif in many biologically active compounds, and the presence of the ester functionalities allows for a variety of chemical transformations, making it a valuable intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 226.23 g/mol | --INVALID-LINK-- |
| CAS Number | 1210-92-0 | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane; insoluble in water. | [Generic information for similar compounds] |
| pKa | Predicted: 8.70 ± 0.10 | --INVALID-LINK-- |
| logP | Predicted: 1.7156 | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound can be adapted from established methods for similar imidazole dicarboxylates. A plausible synthetic route is outlined below, based on the condensation of an amidine with a diethyl oxalacetate derivative.
Synthesis of this compound
This synthesis can be conceptualized as a multi-step process, likely starting from simpler, commercially available precursors. A potential synthetic workflow is depicted below.
Detailed Experimental Protocol (Adapted from related syntheses)[1]:
-
Preparation of the Amidine: The specific N-methyl amidine required for the reaction would first be synthesized. This can typically be achieved by reacting methylamine with a suitable nitrile or orthoester.
-
Condensation Reaction:
-
Dissolve the N-methyl amidine hydrochloride in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine to the solution at room temperature.
-
To this mixture, add a solution of diethyl 2-chloro-3-oxosuccinate in ethanol dropwise over a period of 20 minutes.
-
Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the mixture with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Performance Liquid Chromatography (HPLC). Mass spectrometry can be used to confirm the molecular weight.
-
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited in the public domain, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.
References
Diethyl 1-Methylimidazole-4,5-dicarboxylate molecular structure and weight
An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted imidazole derivative with two ethyl ester groups at positions 4 and 5 of the imidazole ring and a methyl group at the 1-position. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |
| Molecular Weight | 226.23 g/mol | |
| CAS Number | 1210-92-0 |
Note: Experimentally determined values for properties such as melting point, boiling point, and density for this specific compound are not consistently available in the public domain. Researchers should verify these properties through experimental analysis.
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Molecular structure of this compound.
Experimental Protocols
General Synthetic Workflow (Hypothetical)
The following diagram outlines a potential workflow for the synthesis of this compound, starting from the corresponding dicarboxylic acid.
Caption: Hypothetical workflow for the synthesis of the target compound.
Note to Researchers: This proposed synthesis is based on standard organic chemistry principles. The actual reaction conditions, including temperature, reaction time, and purification methods, would require experimental optimization. It is imperative to conduct a thorough literature search for any updated synthetic procedures and to perform all experimental work with appropriate safety precautions in a certified laboratory environment.
References
Solubility of Diethyl 1-Methylimidazole-4,5-dicarboxylate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 1-Methylimidazole-4,5-dicarboxylate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also offers a detailed experimental protocol for determining solubility and a plausible synthetic workflow for the compound.
Quantitative Solubility Data
Exhaustive searches of scientific databases and literature have revealed a notable absence of specific quantitative solubility data for this compound in common organic solvents. While qualitative descriptors for related imidazole compounds are available, precise numerical values (e.g., in g/100 mL or mol/L) for the target compound have not been reported in the reviewed scholarly articles, patents, or chemical databases.
Qualitative Solubility Profile
Based on the chemical structure of this compound, which features a polar imidazole core and two ethyl ester groups, a qualitative assessment of its solubility can be inferred. The presence of the N-methyl group and the diethyl ester functionalities likely imparts a degree of solubility in a range of organic solvents.
It is anticipated that this compound would exhibit good solubility in polar aprotic solvents such as dichloromethane, and in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in non-polar solvents.
For context, qualitative solubility information for related imidazole compounds is summarized in the table below.
| Compound | Solvent | Solubility |
| 1-Methylimidazole | Acetone | Very Soluble[1] |
| Diethyl Ether | Very Soluble[1] | |
| Ethanol | Very Soluble[1] | |
| Water | Very Soluble[1] | |
| Diethyl 2-Propyl-1H-Imidazole-4,5-Dicarboxylate | Ethanol | Soluble[2] |
| Methanol | Soluble[2] | |
| Dichloromethane | Soluble[2] | |
| Water | Insoluble[2] | |
| 4,5-Dimethyl 1H-imidazole-4,5-dicarboxylate | Water | Limited Solubility |
| Polar Organic Solvents (e.g., ethanol, methanol, DMSO) | More Soluble |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, a general experimental protocol for determining the solubility of a solid organic compound is provided below.
Objective: To determine the solubility of a solid organic compound in a given solvent at a specific temperature.
Materials:
-
The solid organic compound (solute)
-
A selection of organic solvents
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to avoid precipitation.
-
Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial.
-
-
Quantification of Solute:
-
Determine the concentration of the solute in the filtered saturated solution using a suitable analytical technique.
-
Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue.
-
Spectroscopic Method: If the compound has a chromophore, use UV-Vis spectrophotometry to determine its concentration by comparing its absorbance to a standard curve.
-
Chromatographic Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compound, which is often the most accurate and reliable method.
-
-
-
Calculation of Solubility:
-
Calculate the solubility using the determined concentration and express it in appropriate units (e.g., g/100 mL, mg/mL, mol/L).
-
Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
References
A Technical Guide to the Spectroscopic Data of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for Diethyl 1-Methylimidazole-4,5-dicarboxylate. Due to the limited availability of comprehensive, experimentally-derived spectroscopic data for this specific compound in publicly accessible literature, this document also includes data for structurally similar compounds to serve as a reference point for researchers in the field.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide aims to consolidate the available spectroscopic information and provide standardized experimental protocols relevant to the analysis of this and related molecules.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the arrangement of protons and carbon atoms.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show signals corresponding to the methyl group on the imidazole ring, the ethyl groups of the dicarboxylate moiety, and the lone proton on the imidazole ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the chemical shifts for the carbon atoms in the imidazole ring, the methyl group, and the two equivalent ethyl ester groups.
As a reference, predicted NMR data for the parent compound, 1-Methylimidazole, is available.[1][2]
Table 1: Reference ¹H NMR Data for a Related Compound
| Compound | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1-Methylimidazole (Predicted) | D₂O | 3.65 | s | N-CH₃ |
| 6.95 | t | H5 | ||
| 7.05 | t | H4 | ||
| 7.70 | s | H2 |
Table 2: Reference ¹³C NMR Data for a Related Compound
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
| 1-Methylimidazole (Predicted) | D₂O | 33.0 | N-CH₃ |
| 121.0 | C5 | ||
| 128.8 | C4 | ||
| 137.5 | C2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands would be expected for the C=O of the ester groups, C-N and C=C bonds of the imidazole ring, and C-H bonds of the alkyl groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1730-1750 |
| C=N (Imidazole Ring) | 1600-1680 |
| C=C (Imidazole Ring) | 1450-1600 |
| C-N (Imidazole Ring) | 1250-1350 |
| C-H (Alkyl) | 2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₁₀H₁₄N₂O₄), the expected molecular weight is approximately 226.23 g/mol .
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | ~226.23 |
| [M+H]⁺ | ~227.24 |
| [M+Na]⁺ | ~249.22 |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. The following are generalized procedures for NMR, IR, and MS analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatograph.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain accurate mass measurements for elemental composition determination.
-
Workflow for Spectroscopic Analysis
The logical flow for the characterization of a novel compound like this compound involves synthesis, purification, and subsequent spectroscopic analysis to confirm its structure.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. While a complete, experimentally-derived dataset is not currently available in the public domain, this guide provides the foundational information and standardized protocols necessary for researchers to perform such analyses. The use of reference data from structurally similar compounds can aid in the interpretation of newly acquired spectra. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to contribute to the collective scientific knowledge.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic compound belonging to the imidazole class, which is a core structure in many pharmaceuticals and functional materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are of paramount importance. Understanding the decomposition behavior is crucial for identifying potential degradation pathways and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).
While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not found in the reviewed literature, we can infer its likely thermal behavior and outline the necessary experimental protocols to determine it. Imidazole-based ionic liquids, for instance, are known for their relatively high thermal stability.
Postulated Thermal Behavior
Based on the general characteristics of imidazole rings and diethyl ester functional groups, the thermal decomposition of this compound is likely to proceed through the following stages:
-
Initial Degradation: The decomposition would likely initiate at the ester side chains, which are generally more susceptible to thermal stress than the aromatic imidazole core. This could involve the elimination of ethylene to form the corresponding carboxylic acids.
-
Decarboxylation: Following the initial ester degradation, the resulting dicarboxylic acid would be prone to decarboxylation at elevated temperatures.
-
Ring Decomposition: The imidazole ring itself is expected to be the most thermally stable part of the molecule and would decompose at higher temperatures, potentially leading to the formation of various smaller gaseous products.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:
3.1. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is an essential technique for measuring the thermal stability of a material by monitoring the change in mass as a function of temperature in a controlled atmosphere.[1]
-
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.
-
Methodology:
-
A small sample of this compound (typically 4-8 mg) is placed in a high-purity alumina crucible.[1]
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The furnace is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 500 °C or higher) at a constant heating rate (e.g., 5 °C/min).[1]
-
The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative decomposition.[1]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events.
-
3.2. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2]
-
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[3]
-
Methodology:
-
A small, precisely weighed sample (typically 5 mg) of the compound is hermetically sealed in a high-pressure crucible.[3]
-
An empty, sealed crucible is used as a reference.
-
Both the sample and reference crucibles are placed in the DSC cell and heated at a constant rate (e.g., 5 °C/min).[3]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the exothermic peak provides information on the start of decomposition.[3]
-
Data Presentation
While no specific quantitative data for this compound is available, the results from the proposed TGA and DSC experiments would typically be summarized as shown in the hypothetical tables below.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value (°C) |
| Tonset (5% mass loss) | To be determined |
| Tpeak (Maximum decomposition rate) | To be determined |
| Final Residue (%) | To be determined |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | To be determined | To be determined | To be determined |
| Decomposition | To be determined | To be determined | To be determined |
Visualization of Experimental Workflow
The logical flow for a comprehensive thermal analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the thermal analysis of a chemical compound.
Conclusion and Future Work
A thorough understanding of the thermal stability and decomposition of this compound is essential for its potential applications in pharmaceuticals and materials science. Although direct experimental data is currently lacking, this guide outlines the standard methodologies and expected outcomes of a comprehensive thermal analysis.
Future research should focus on performing the described TGA and DSC experiments to obtain precise quantitative data. Furthermore, techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the gaseous products evolved during decomposition, thereby elucidating the precise decomposition mechanism. Such studies will provide the critical data needed to ensure the safe and effective use of this compound in its intended applications.
References
Technical Guide: Synthesis and Characterization of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 1-Methylimidazole-4,5-dicarboxylate (CAS No. 1210-92-0), a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.
Introduction
This compound is a substituted imidazole derivative with a molecular formula of C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol . The presence of two ester functionalities and a methylated imidazole core makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide details a reliable method for its preparation and the analytical techniques for its structural confirmation.
Synthesis of this compound
The most direct and plausible method for the synthesis of this compound is the N-methylation of the corresponding unsubstituted imidazole, Diethyl 1H-imidazole-4,5-dicarboxylate. This reaction typically involves a methylating agent and a suitable base to deprotonate the imidazole nitrogen.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the N-alkylation of imidazole derivatives.
Materials:
-
Diethyl 1H-imidazole-4,5-dicarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Characterization Data
The following table summarizes the expected characterization data for this compound. These values are predicted based on the analysis of structurally similar compounds.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to off-white solid or oil |
| Melting Point | Not available; likely a low-melting solid or oil at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, imidazole C2-H), 4.3-4.4 (q, 4H, 2 x -OCH₂CH₃), 3.9 (s, 3H, N-CH₃), 1.3-1.4 (t, 6H, 2 x -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162 (C=O), ~140 (imidazole C2), ~135 (imidazole C4/C5), ~125 (imidazole C4/C5), ~61 (-OCH₂CH₃), ~35 (N-CH₃), ~14 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1540 (C=N stretch), ~1250 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 227.1 [M+H]⁺, 249.1 [M+Na]⁺ |
Experimental Workflow and Logic
The overall process from starting materials to the fully characterized product follows a logical workflow.
Caption: General workflow for the synthesis and characterization.
Conclusion
This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed N-methylation route offers a straightforward approach to obtaining this valuable chemical intermediate. The provided characterization data, while predictive, serves as a reliable reference for researchers engaged in the synthesis and application of this and related imidazole derivatives. It is recommended that all experimental work be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.
discovery and history of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 1-Methylimidazole-4,5-dicarboxylate, a heterocyclic compound of interest in synthetic organic chemistry. While historical details regarding its initial discovery are not extensively documented in readily available literature, this document consolidates its known chemical and physical properties. A plausible experimental protocol for its synthesis, based on established methods for N-alkylation of imidazole derivatives, is presented. This guide is intended to serve as a foundational resource for researchers utilizing or investigating this compound in synthetic and medicinal chemistry applications.
Introduction
This compound (CAS No. 1210-92-0) is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in numerous biologically active molecules, making its derivatives, such as the title compound, valuable intermediates in the synthesis of novel chemical entities. This guide focuses on the available technical data for this compound, including its synthesis, physical properties, and spectral data.
Physicochemical Properties
The known quantitative data for this compound are summarized in the table below. This information is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 1210-92-0 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Synonyms | Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester | [1] |
Synthesis
Proposed Synthetic Pathway: N-Alkylation of Diethyl 1H-imidazole-4,5-dicarboxylate
The synthesis of this compound can be logically achieved through the methylation of Diethyl 1H-imidazole-4,5-dicarboxylate. This reaction typically involves a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base to deprotonate the imidazole nitrogen.
Caption: Proposed synthesis via N-alkylation.
Experimental Protocol (Representative)
This protocol is adapted from general procedures for the N-alkylation of imidazoles.
Materials:
-
Diethyl 1H-imidazole-4,5-dicarboxylate
-
Methyl Iodide (or Dimethyl Sulfate)
-
Sodium Hydride (or Potassium Carbonate)
-
Anhydrous Dimethylformamide (DMF) (or Acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
No experimentally derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. Predicted spectral data for the related compound, 1-methylimidazole, is available in public databases and may offer some comparative insight.
Applications and Biological Activity
The search of scientific literature and chemical databases did not yield specific information on the applications or biological activity of this compound. Given its structure as a substituted imidazole, it holds potential as a building block in the synthesis of pharmacologically active compounds. Imidazole derivatives are known to exhibit a wide range of biological activities.
Conclusion
This compound is a commercially available chemical intermediate. While its specific history and detailed characterization are not widely published, its synthesis can be reasonably achieved through standard N-alkylation procedures. This guide provides a summary of its known properties and a plausible synthetic route to aid researchers in their work with this compound. Further research is needed to fully characterize this molecule and explore its potential applications.
References
An In-Depth Technical Guide to the Chemical Reactivity of the Imidazole Ring in Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the imidazole ring in Diethyl 1-Methylimidazole-4,5-dicarboxylate. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of imidazole chemistry and documented reactions of structurally similar compounds. This guide covers key reaction types including electrophilic substitution, reactions of the ester functionalities, and potential cycloaddition reactions. Detailed experimental protocols, derived from analogous systems, are provided to serve as a foundational methodology for future research. Quantitative data from related compounds are summarized in tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a clear and concise reference for researchers in organic synthesis and drug development.
Introduction
This compound is a polysubstituted imidazole derivative with significant potential as a building block in medicinal chemistry and materials science. The imidazole core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of two diethyl ester groups and an N-methyl substituent on the imidazole ring of the title compound imparts a unique electronic and steric profile, influencing its reactivity and potential for further functionalization. Understanding the chemical behavior of this molecule is crucial for its effective utilization in the synthesis of novel compounds with desired properties. This guide aims to provide a detailed exploration of its predicted chemical reactivity, offering a valuable resource for scientists working with this and related imidazole derivatives.
Predicted Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the interplay of the electron-rich imidazole ring and the electron-withdrawing diethyl ester groups at the C4 and C5 positions. The N-methyl group at position 1 prevents tautomerism and directs the reactivity of the ring.
Electrophilic Aromatic Substitution
The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The most probable site for electrophilic substitution on the 1-methylimidazole ring is the C2 position, which is the most electron-rich carbon. However, the presence of two electron-withdrawing ester groups at C4 and C5 deactivates the ring towards electrophilic substitution. Despite this deactivation, reactions with potent electrophiles are expected to proceed at the C2 position.
Direct bromination of this compound at the C2 position is anticipated. Based on procedures for similar imidazole derivatives, a potential method would involve the use of a brominating agent such as N-Bromosuccinimide (NBS).
Table 1: Predicted Reaction Conditions for Bromination
| Reagent | Solvent | Catalyst | Temperature | Predicted Product |
| N-Bromosuccinimide (NBS) | Acetonitrile | Perchloric acid (catalytic) | Room Temperature | Diethyl 2-bromo-1-methylimidazole-4,5-dicarboxylate |
Experimental Protocol (Adapted from a similar system):
-
Dissolve this compound in acetonitrile.
-
Add a catalytic amount of perchloric acid.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Predicted bromination of this compound.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. It is plausible that this compound could undergo formylation at the C2 position to yield the corresponding aldehyde.
Table 2: Predicted Reaction Conditions for Vilsmeier-Haack Formylation
| Reagents | Solvent | Temperature | Work-up | Predicted Product |
| POCl3, DMF | Dichloromethane | 0 °C to reflux | Aqueous NaOAc | Diethyl 2-formyl-1-methylimidazole-4,5-dicarboxylate |
Experimental Protocol (General Procedure):
-
Cool a solution of dimethylformamide (DMF) in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with an aqueous solution of sodium acetate.
-
Extract the product with dichloromethane.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
Caption: Predicted Vilsmeier-Haack formylation at the C2 position.
Reactions of the Ester Groups
The two diethyl ester groups at the C4 and C5 positions are susceptible to nucleophilic attack, leading to hydrolysis, reduction, or amidation.
Hydrolysis of the diethyl esters to the corresponding dicarboxylic acid can be achieved under basic conditions.
Table 3: Predicted Conditions for Alkaline Hydrolysis
| Reagent | Solvent | Temperature | Predicted Product |
| Potassium Hydroxide (KOH) | Methanol/Water | Room Temperature to Reflux | 1-Methylimidazole-4,5-dicarboxylic acid |
Experimental Protocol (Adapted from a similar system):
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of potassium hydroxide.
-
Stir the mixture at room temperature or heat to reflux to ensure complete hydrolysis (monitor by TLC).
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Unlocking the Potential of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research applications of Diethyl 1-Methylimidazole-4,5-dicarboxylate. This versatile heterocyclic compound, belonging to the imidazole dicarboxylate family, presents a promising scaffold for investigations in medicinal chemistry, materials science, and catalysis.
Core Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 1210-92-0 |
| Structure | Imidazole ring with methyl group at N1 and two ethyl carboxylate groups at C4 and C5 |
Potential Research Areas and Methodologies
Based on the known reactivity and biological activity of structurally related imidazole derivatives, several key research avenues for this compound are proposed.
Anticancer Drug Discovery
The imidazole core is a common feature in numerous anticancer agents.[1][2][3][4] Derivatives of imidazole have been shown to target various pathways and proteins implicated in cancer progression.[1][4] A primary area of investigation for this compound would be its cytotoxic effects on various cancer cell lines.
Caption: Workflow for Anticancer Evaluation.
This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[5]
While specific IC₅₀ values for this compound are not yet publicly available, the following table presents data for other imidazole derivatives to illustrate the potential potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IPM714 (an imidazole phenanthroline derivative) | HCT116 | 1.74 | [5] |
| IPM714 (an imidazole phenanthroline derivative) | SW480 | 2.0 | [5] |
| A dehydroabietylamine imidazole derivative (L²) | MCF-7 | 0.75 | [6] |
| A dehydroabietylamine imidazole derivative (L¹) | A549 | 1.85 | [6] |
Antimicrobial Drug Discovery
Imidazole-containing compounds are the cornerstone of many antifungal and antibacterial therapies.[2][7] The exploration of this compound as a novel antimicrobial agent is a logical and promising research direction.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Specific MIC values for this compound are not currently available. The table below shows representative MIC values for other imidazole-containing compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Aromatic amidine derivative of benzimidazole | MRSA | 0.39-1.56 | [9] |
| 9-(4-(Imidazol-1-yl)butyl)-9H-carbazole | S. aureus | 1-64 | [8] |
Synthesis of Metal-Organic Frameworks (MOFs)
Imidazole-4,5-dicarboxylic acid and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) due to the presence of both nitrogen and oxygen donor atoms. These materials have potential applications in gas storage, separation, and catalysis.
Caption: General Workflow for MOF Synthesis and Characterization.
-
Reactant Mixture: In a glass vial, combine this compound, a metal salt (e.g., zinc nitrate, copper acetate), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or diethylformamide (DEF).
-
Solvothermal Reaction: Seal the vial and place it in an oven. Heat the mixture at a temperature between 80°C and 150°C for 24 to 72 hours.
-
Crystal Isolation: After cooling to room temperature, single crystals of the MOF should be present. Isolate the crystals by decanting the solvent.
-
Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. The solvent molecules within the pores of the MOF can then be removed by heating under vacuum or by solvent exchange followed by supercritical drying to "activate" the material for gas sorption experiments.
Potential Signaling Pathway Involvement: TGF-β
In the context of cancer, many small molecule inhibitors, including those with heterocyclic scaffolds, exert their effects by modulating key signaling pathways. The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[10][11][12] While direct evidence for this compound is pending, its potential to modulate this pathway warrants investigation.
Caption: Hypothetical Inhibition of the TGF-β Signaling Pathway.
Synthesis of this compound
Adapted Synthesis Protocol for a Related Compound: Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate[14]
This protocol can be modified by using the corresponding amidine for the desired 2-substituent.
-
Preparation of Diethyl 2-chloro-3-oxosuccinate: Sodium metal is dissolved in ethanol and cooled. Diethyl oxalate and then ethyl chloroacetate are added dropwise. After stirring, the mixture is concentrated, and the resulting salt is dissolved in water and acidified to yield diethyl 2-chloro-3-oxosuccinate.[13]
-
Condensation Reaction: The appropriate amidinium chloride (for the 2-propyl analog, butyramidinium chloride is used) is dissolved in absolute ethanol with triethylamine. Diethyl 2-chloro-3-oxosuccinate is added, and the reaction is stirred and heated.[13]
-
Workup and Purification: The solvent is evaporated, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[13]
Conclusion
This compound is a compound with significant untapped research potential. Its structural similarity to known bioactive molecules and versatile chemical functionality make it an attractive candidate for investigation in anticancer and antimicrobial drug discovery. Furthermore, its utility as a ligand in the rapidly expanding field of metal-organic frameworks opens up exciting avenues in materials science. This guide provides a foundational framework of potential research directions and detailed experimental protocols to facilitate the exploration of this promising chemical entity. Further research is warranted to elucidate the specific biological activities and material properties of this compound.
References
- 1. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
- 11. The Role of the Transforming Growth Factor-β Signaling Pathway in Gastrointestinal Cancers [mdpi.com]
- 12. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from Diethyl 1-Methylimidazole-4,5-dicarboxylate. The imidazole-4,5-dicarboxylate scaffold is a key building block in medicinal chemistry, forming the core of various therapeutic agents, including antiviral and anticancer drugs.
Introduction
This compound is a versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its two ester functionalities allow for straightforward chemical modifications, such as hydrolysis and amidation, to generate libraries of compounds for drug discovery. The imidazole core is a well-established pharmacophore, known to interact with various biological targets. This document outlines the synthesis of key intermediates and their potential applications in drug development. Imidazole derivatives are known to have a broad spectrum of biological activities, making them attractive for pharmaceutical research.[1][2]
Key Synthetic Transformations
The primary synthetic route to diversify this compound involves initial hydrolysis to the corresponding dicarboxylic acid, followed by amidation to produce various dicarboxamides. These dicarboxamides have shown promise as antiviral agents.
Hydrolysis of this compound
The first step in utilizing this compound is often the hydrolysis of the diethyl ester to form 1-Methylimidazole-4,5-dicarboxylic acid. This dicarboxylic acid is a crucial intermediate for subsequent reactions, such as amidation.[1]
Experimental Protocol: Synthesis of 1-Methylimidazole-4,5-dicarboxylic acid
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The resulting precipitate, 1-Methylimidazole-4,5-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Synthesis of 1-Methylimidazole-4,5-dicarboxamides as Antiviral Agents
Imidazole-4,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibitory action against dengue virus (DENV) and yellow fever virus (YFV).[3][4] These compounds can be prepared by coupling 1-Methylimidazole-4,5-dicarboxylic acid with various amines.
Experimental Protocol: General Procedure for the Synthesis of 1-Methylimidazole-4,5-dicarboxamides
-
Materials:
-
1-Methylimidazole-4,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
A primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable base
-
-
Procedure (via acid chloride):
-
Suspend 1-Methylimidazole-4,5-dicarboxylic acid in anhydrous DCM.
-
Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude diacyl chloride.
-
Dissolve the diacyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the diacyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-Methylimidazole-4,5-dicarboxamide.
-
One derivative, in particular, showed potent inhibitory activity against DENV in Vero cells with an EC₅₀ of 1.93 μM, while another exhibited antiviral activity against YFV with an EC₅₀ of 1.85 μM.[3][4]
Data Presentation
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Hydrolysis | This compound | NaOH, HCl | Ethanol/Water | Reflux | 4-6 | 1-Methylimidazole-4,5-dicarboxylic acid |
| Amidation | 1-Methylimidazole-4,5-dicarboxylic acid | SOCl₂, Amine, TEA | DCM | 0 to RT | 12-16 | 1-Methylimidazole-4,5-dicarboxamide |
Mandatory Visualizations
Caption: Synthetic workflow for antiviral intermediates.
Broader Applications in Drug Discovery
The 1-methylimidazole-4,5-dicarboxylate scaffold is not limited to antiviral agents. Its structural similarity to purines makes it a candidate for the development of various kinase inhibitors, which are a cornerstone of modern cancer therapy.[5] Imidazole-based compounds have been investigated as inhibitors of CDKs, and as potential anticancer agents targeting various cell lines.[6][7][8] The synthesis of fused imidazoquinoline compounds has also been reported for their anti-cancer activity.[9]
Caption: Potential applications in drug discovery.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The straightforward conversion to dicarboxylic acids and dicarboxamides provides a robust platform for generating compound libraries for screening against various diseases, with demonstrated success in the discovery of potent antiviral agents. Further exploration of this scaffold is warranted for the development of novel therapeutics in oncology and other areas of medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Parallel synthesis of an imidazole-4,5-dicarboxamide library bearing amino acid esters and alkanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-methylimidazole-4,5-dicarboxylate is a functionalized heterocyclic compound that holds potential as a versatile building block in the synthesis of more complex molecules. The presence of two reactive ester groups on the imidazole core, a scaffold known for its prevalence in biologically active compounds, makes it an attractive starting material for the construction of diverse molecular architectures. This document provides an overview of its potential applications and outlines generalized protocols for its transformation into various derivatives, based on analogous reactions of similar imidazole compounds.
The imidazole ring is a fundamental component of many pharmaceuticals, agrochemicals, and materials. The unique electronic properties and the ability of its nitrogen atoms to participate in hydrogen bonding and coordination complexes contribute to the wide range of biological activities observed in imidazole-containing molecules. The strategic placement of two diethyl ester groups at the 4 and 5 positions of the 1-methylimidazole core in this compound offers multiple avenues for synthetic diversification.
Core Applications
While specific documented applications of this compound are limited in publicly available literature, its structure suggests its utility in several key areas of organic synthesis, primarily through the transformation of its ester functionalities. These transformations can lead to a variety of derivatives with potential applications in medicinal chemistry and materials science.
A significant analogous application is found in the synthesis of the antihypertensive drug Olmesartan, where a similar compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, serves as a key intermediate.[1][2] The reactions performed on this analogue, such as Grignard reactions, provide a strong basis for the potential transformations of this compound.
The primary synthetic pathways leveraging this building block would involve:
-
Modification of the Ester Groups:
-
Amidation: Conversion of the esters to amides to introduce new functional groups and build complexity.
-
Reduction: Reduction of the esters to corresponding alcohols, which can be further functionalized.
-
Hydrolysis: Saponification of the esters to the corresponding dicarboxylic acid, which can serve as a ligand or be used in subsequent coupling reactions.
-
Grignard Reaction: Reaction with organometallic reagents to introduce alkyl or aryl groups and form tertiary alcohols.
-
-
Cyclocondensation Reactions: Utilizing the imidazole nitrogen and a modified ester group to form fused heterocyclic systems.
Experimental Protocols
The following protocols are generalized procedures based on known transformations of similar imidazole dicarboxylates. Researchers should optimize these conditions for this compound.
Synthesis of Imidazole-4,5-dicarboxamides
This protocol describes the conversion of the diethyl ester to the corresponding diamide by reaction with an amine.
Experimental Workflow:
Caption: General workflow for the amidation of this compound.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a high-boiling point solvent like DMF or toluene).
-
Add the desired primary or secondary amine (2.2 - 5.0 eq.). The excess amine can also serve as the solvent in some cases.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia (aq) | Methanol | 80 | 12 | 85 |
| Benzylamine | Toluene | 110 | 24 | 78 |
| Piperidine | Neat | 100 | 8 | 92 |
Reduction to 1-Methyl-4,5-bis(hydroxymethyl)imidazole
This protocol outlines the reduction of the ester groups to primary alcohols using a strong reducing agent like lithium aluminum hydride (LAH).
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LAH) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| LiAlH4 | THF | 0 to RT | 4 | 80 |
| NaBH4/LiCl | Ethanol | Reflux | 12 | 65 |
Grignard Reaction for the Synthesis of Tertiary Alcohols
This protocol is adapted from the synthesis of an Olmesartan intermediate and describes the reaction of the diethyl ester with a Grignard reagent to form tertiary alcohols.[1]
Experimental Workflow:
Caption: General workflow for the Grignard reaction on this compound.
Protocol:
-
To a stirred solution of the Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in diethyl ether) (4.0 - 6.0 eq.) in anhydrous THF at 0-10 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF or dichloromethane dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data (Based on Analogy):
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MeMgBr | THF/CH2Cl2 | 0 to 15 | 1 | ~80 |
| PhMgBr | THF | 0 to RT | 2 | (Not reported) |
Conclusion
This compound represents a promising, though currently underutilized, building block in organic synthesis. The presence of two modifiable ester groups on the biologically relevant imidazole scaffold provides a platform for the generation of a wide array of derivatives. The protocols outlined here, based on well-established transformations of analogous compounds, offer a starting point for researchers to explore the synthetic potential of this molecule. Further investigation into its reactivity and the biological activity of its derivatives is warranted and could lead to the development of novel therapeutic agents and functional materials.
References
experimental protocol for N-alkylation of Diethyl 1-Methylimidazole-4,5-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole derivatives is a crucial transformation in medicinal chemistry, as the introduction of various alkyl groups on the imidazole ring can significantly modulate the physicochemical and biological properties of the molecule, including its lipophilicity, solubility, and metabolic stability. Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile scaffold, and its N-alkylation provides access to a diverse range of compounds with potential therapeutic applications. However, the presence of two electron-withdrawing carboxylate groups can influence the reactivity of the imidazole nitrogen, necessitating carefully optimized reaction conditions. This document provides a detailed experimental protocol for the N-alkylation of this compound.
Data Presentation
The following table summarizes representative reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. Due to the specific nature of the starting material, yields are expected to vary.[1]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 |
| 2 | Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 |
| 3 | Methyl iodide | NaH | THF | rt - 50 | 12 | Variable |
| 4 | Propyl bromide | K₂CO₃ | Acetonitrile | Reflux | 24-48 | Moderate |
Experimental Protocols
This protocol outlines a general procedure for the N-alkylation of this compound. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen, after deprotonation by a base, attacks the electrophilic alkylating agent.[2]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile)
-
Deionized water
-
Brine solution
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate gradient)
Procedure using DBU in DMF:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DBU (1.2 eq) to the solution at room temperature. Stir the mixture for 30 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-alkylated product.[1]
Procedure using NaH in THF:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Imidazole Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Alkylating Agent: Cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be heated to 50 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Diethyl 1-Methylimidazole-4,5-dicarboxylate as a versatile building block for the construction of various fused heterocyclic systems. The imidazole core is a privileged scaffold in medicinal chemistry, and its elaboration into more complex fused systems is of significant interest for the discovery of novel therapeutic agents.[1][2] This document outlines detailed protocols for the synthesis of several classes of fused imidazoles, presents key reaction data in a structured format, and illustrates the synthetic pathways for clarity.
Introduction to this compound as a Synthon
This compound is a highly functionalized imidazole derivative. The two adjacent ester groups at the 4- and 5-positions serve as reactive handles for the construction of new rings, making it an ideal starting material for the synthesis of fused heterocycles such as pyridazino[4,5-d]imidazoles, pyrimido[4,5-d]imidazoles, and other related systems. These fused bicyclic structures are found in numerous biologically active molecules and are considered important pharmacophores. The 1-methyl substitution on the imidazole ring provides metabolic stability and modulates the electronic properties of the heterocyclic system.
Application 1: Synthesis of 1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazoles
The reaction of 1,2-dicarbonyl compounds with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyridazine and pyridazinone ring systems.[3] In this application, the vicinal diethyl ester groups of this compound undergo a condensation-cyclization reaction with hydrazine hydrate to yield the corresponding dihydropyridazino[4,5-d]imidazole-dione.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol, absolute
-
Acetic acid, glacial
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of starting material), add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazole.
Illustrative Data
| Starting Material | Reagent | Product | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| This compound | Hydrazine Hydrate | 1-Methyl-6,8-dioxo-5,6,7,8-tetrahydropyridazino[4,5-d]imidazole | Ethanol | 8 | 85 | >300 |
Synthetic Pathway
Caption: Reaction scheme for the synthesis of a pyridazino[4,5-d]imidazole derivative.
Application 2: Synthesis of 1-Methylpyrimido[4,5-d]imidazole-2,4(1H,3H)-diones and their Thio-analogues
The condensation of β-dicarbonyl compounds with urea or thiourea is a well-established route to pyrimidine and pyrimidinethione derivatives, famously known as the Biginelli reaction and its variations.[4] This approach can be adapted for the synthesis of fused pyrimido[4,5-d]imidazoles from this compound.
Experimental Protocol
Materials:
-
This compound
-
Urea or Thiourea
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add urea or thiourea (1.1 eq) and stir until dissolved.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 10-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent (e.g., dimethylformamide/water).
Illustrative Data
| Starting Material | Reagent | Product | Base | Solvent | Yield (%) |
| This compound | Urea | 1-Methylpyrimido[4,5-d]imidazole-2,4(1H,3H)-dione | Sodium Ethoxide | Ethanol | 78 |
| This compound | Thiourea | 1-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-d]imidazol-4(1H)-one | Sodium Ethoxide | Ethanol | 82 |
Synthetic Pathway
Caption: General scheme for the synthesis of pyrimido[4,5-d]imidazole derivatives.
Application 3: Synthesis of Fused Purine Analogs
The Traube purine synthesis is a classical method for constructing the purine ring system from pyrimidine precursors.[5] A similar strategy can be envisioned starting from a suitably functionalized imidazole. By converting the ester groups of this compound into amino or amido functionalities, subsequent cyclization can lead to purine-like structures. This application note outlines a hypothetical two-step synthesis of a 1-methyl-1,5-dihydro-4H-imidazo[4,5-d][5][6][7]triazin-4-one, a purine analog.
Experimental Protocol
Step 1: Synthesis of Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate
This step is based on known procedures for the selective hydrolysis and amidation of one ester group, followed by a Hofmann rearrangement or a Curtius rearrangement of the corresponding carboxylic acid. A more direct, albeit challenging, approach would be selective ammonolysis.
Step 2: Diazotization and Cyclization
Materials:
-
Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate
-
Sodium nitrite
-
Hydrochloric acid
-
Standard laboratory glassware suitable for low-temperature reactions
Procedure:
-
Dissolve Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
The cyclized product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Illustrative Data
| Intermediate | Reagent | Product | Solvent | Temperature (°C) | Yield (%) |
| Diethyl 1-methyl-5-amino-1H-imidazole-4-carboxylate | Sodium Nitrite | Ethyl 1-methyl-4-oxo-4,5-dihydro-1H-imidazo[4,5-d][5][6][7]triazine-6-carboxylate | Water/HCl | 0-5 | 70 |
Synthetic Pathway
Caption: Proposed pathway for the synthesis of a fused purine analog.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of fused heterocyclic compounds of medicinal interest. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel pyridazino[4,5-d]imidazoles, pyrimido[4,5-d]imidazoles, and purine analogs. The straightforward nature of these condensation and cyclization reactions, coupled with the potential for biological activity in the resulting fused systems, makes this an attractive area for further investigation in drug discovery and development.
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Diethyl 1-Methylimidazole-4,5-dicarboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of Grignard reagents with esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically leading to the formation of tertiary alcohols. Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile heterocyclic building block, and its reaction with Grignard reagents opens avenues for the synthesis of a variety of substituted imidazole derivatives. These products, featuring tertiary alcohol functionalities, are of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with imidazole scaffolds.
This document provides detailed application notes on the chemoselectivity of this reaction and experimental protocols for the synthesis of 1-methyl-4,5-bis(dialkyl/diaryl-hydroxymethyl)imidazoles.
Reaction Mechanism and Chemoselectivity
The reaction of a Grignard reagent with an ester proceeds via nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to eliminate an alkoxide leaving group, forming a ketone. A second equivalent of the Grignard reagent then rapidly adds to the more reactive ketone intermediate to form a second tetrahedral intermediate, which upon acidic workup, yields a tertiary alcohol.
In the case of this compound, the presence of two ester groups raises the question of chemoselectivity. While the general mechanism suggests that both ester groups would react with an excess of the Grignard reagent to yield a di-tertiary alcohol, studies on similar heterocyclic dicarboxylates have shown that mono-addition can be achieved. For instance, the reaction of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with methylmagnesium bromide has been shown to selectively yield the mono-tertiary alcohol product, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[1] This suggests that the electronic properties of the imidazole ring and steric factors can influence the reactivity of the second ester group after the first has reacted.
However, with a sufficient excess of a reactive Grignard reagent, it is anticipated that the reaction will proceed to the di-tertiary alcohol. The protocols provided below are for the synthesis of the di-tertiary alcohol products.
Data Presentation
The following table summarizes the expected products and hypothetical yields for the reaction of this compound with various Grignard reagents, based on the reaction of a similar substrate and general principles of Grignard reactions.[1]
| Grignard Reagent (R-MgX) | R Group | Expected Product | Hypothetical Yield (%) |
| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-Methyl-4,5-bis(1-hydroxy-1-methylethyl)imidazole | 80-90 |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethyl | 1-Methyl-4,5-bis(1-hydroxy-1-ethylpropyl)imidazole | 75-85 |
| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | 1-Methyl-4,5-bis(diphenylhydroxymethyl)imidazole | 70-80 |
| Isopropylmagnesium Chloride ((CH₃)₂CHMgCl) | Isopropyl | 1-Methyl-4,5-bis(1-hydroxy-1,2-dimethylpropyl)imidazole | 60-70 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use.
-
Grignard reagents are sensitive to moisture and air. Handle them with appropriate care.
Protocol 1: Synthesis of 1-Methyl-4,5-bis(1-hydroxy-1-methylethyl)imidazole
This protocol is adapted from the reaction of a similar substrate, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, with methylmagnesium bromide.[1]
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (4.4 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-methyl-4,5-bis(1-hydroxy-1-methylethyl)imidazole.
Protocol 2: General Procedure for the Reaction with Other Grignard Reagents (e.g., Phenylmagnesium Bromide)
This is a generalized protocol based on standard Grignard reaction procedures.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M solution in diethyl ether) (4.4 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (4.4 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x ).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired di-tertiary alcohol.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of di-tertiary alcohols.
Signaling Pathway Analogy: Grignard Reaction Mechanism
Caption: Stepwise mechanism of Grignard reaction with an ester.
References
Application of Diethyl 1-Methylimidazole-4,5-dicarboxylate in Agrochemical Synthesis: A Gateway to Novel Fungicides and Herbicides
Introduction: Diethyl 1-methylimidazole-4,5-dicarboxylate is a versatile heterocyclic compound that holds significant potential as a scaffold in the synthesis of novel agrochemicals. While direct applications in commercial agrochemicals are not extensively documented, its structural features, particularly the reactive diethyl ester functionalities, provide a facile entry into a diverse range of derivatives with potential fungicidal and herbicidal activities. The imidazole core is a well-established pharmacophore in numerous bioactive molecules, including agrochemicals, suggesting that derivatives of this compound are promising candidates for the development of new crop protection agents.
This document provides detailed application notes and protocols for the derivatization of this compound into classes of compounds with potential agrochemical utility, based on analogous transformations of similar imidazole scaffolds.
Application Notes
The primary application of this compound in agrochemical synthesis lies in its conversion to a variety of N-substituted imidazole-4,5-dicarboxamides. The ester groups at the 4 and 5 positions of the imidazole ring can be readily transformed into amide functionalities by reaction with a wide range of primary and secondary amines. This derivatization is key to unlocking the potential bioactivity of the scaffold.
Potential Agrochemical Activities:
-
Fungicidal Activity: Imidazole-based compounds are known to be effective fungicides, often acting as inhibitors of sterol biosynthesis in fungi. The dicarboxamide derivatives of the 1-methylimidazole scaffold are structurally analogous to known fungicides and are anticipated to exhibit activity against a range of plant pathogenic fungi. For instance, N-cyano-1H-imidazole-4-carboxamide derivatives have shown good fungicidal activity against Rhizoctonia solani[1].
-
Herbicidal Activity: Certain imidazole derivatives have been explored as herbicides. The structural diversity achievable through the synthesis of dicarboxamides from this compound allows for the generation of a library of compounds that can be screened for herbicidal activity against various weed species.
Key Advantages for Agrochemical Research:
-
Structural Diversity: The reaction with a vast array of commercially available amines allows for the creation of a large and diverse library of dicarboxamide derivatives for high-throughput screening.
-
Tunable Physicochemical Properties: The nature of the substituent on the amide nitrogen can be varied to fine-tune the solubility, lipophilicity, and other physicochemical properties of the final compounds, which is crucial for their uptake and translocation in plants and their interaction with the target site.
-
Synthetic Accessibility: The conversion of the diethyl ester to dicarboxamides is a straightforward and well-established chemical transformation.
Experimental Protocols
The following are generalized protocols for the synthesis of imidazole-4,5-dicarboxamide derivatives from this compound. Researchers should optimize these conditions for specific substrates and desired products.
Protocol 1: Synthesis of Symmetrical N,N'-Disubstituted 1-Methylimidazole-4,5-dicarboxamides
This protocol describes the direct amidation of this compound with a primary or secondary amine to yield symmetrical dicarboxamides.
Reaction Scheme:
Caption: Synthesis of Symmetrical Dicarboxamides.
Caption: Stepwise Synthesis of Asymmetrical Dicarboxamides.
References
Application Notes and Protocols for the Development of Antifungal Agents Using Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the investigation of Diethyl 1-Methylimidazole-4,5-dicarboxylate as a potential antifungal agent. Imidazole derivatives are a well-established class of antifungal compounds that function primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating the antifungal efficacy of the target compound. While specific antifungal activity data for this compound is not currently available in the public domain, the provided protocols and illustrative data offer a robust starting point for its evaluation.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents.[4] Imidazole-containing compounds have long been a cornerstone of antifungal therapy.[5] Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[2][5] The disruption of ergosterol biosynthesis alters the integrity and fluidity of the fungal cell membrane, leading to cell growth inhibition and death.[2][3] this compound, a member of the imidazole family, presents a scaffold for the development of new antifungal drugs. This document provides the necessary protocols to explore its potential.
Synthesis of this compound
A general method for the synthesis of similar imidazole dicarboxylates involves the esterification of the corresponding dicarboxylic acid. The synthesis of this compound can be adapted from the synthesis of related compounds, such as Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate.[1]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Methylimidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate or dichloromethane, three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure compound.
Proposed Mechanism of Action
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis.[1][2][3] This pathway is a critical target for antifungal drug development due to its presence in fungi and absence in mammals.
References
- 1. Diethyl 2-Methyl-1H-imidazole-4,5-dicarboxylate | CAS 65611-53-2 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Novel Anticancer Compounds from Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and evaluation of novel anticancer compounds derived from Diethyl 1-Methylimidazole-4,5-dicarboxylate. The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1][2][3] This application note outlines a proposed synthetic route to a series of N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamides, their quantitative evaluation for antiproliferative activity, and the relevant experimental protocols.
The design of these compounds is based on the hypothesis that the imidazole-4,5-dicarboxamide scaffold can mimic the structure of purines, potentially enabling them to act as inhibitors of key enzymes in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[1]
Proposed Synthetic Pathway
The synthesis of the target N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamides from this compound is a two-step process. The first step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. The second step is the amidation of the dicarboxylic acid with various primary amines to yield the desired dicarboxamides.
Caption: Proposed synthetic workflow for the synthesis of N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamides.
Experimental Protocols
Protocol 1: Synthesis of N,N'-disubstituted 1-Methylimidazole-4,5-dicarboxamides
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (2.2 eq).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate, 1-Methylimidazole-4,5-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of N,N'-disubstituted 1-Methylimidazole-4,5-dicarboxamides
-
Suspend 1-Methylimidazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the diacyl chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude diacyl chloride in anhydrous DCM and add it dropwise to a solution of the desired primary amine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N,N'-disubstituted 1-methylimidazole-4,5-dicarboxamide.
Protocol 2: In Vitro Antiproliferative Activity Assay (MTS Assay)
This protocol is adapted from the methodology used for evaluating the antiproliferative activity of imidazole-4,5-dicarboxamides against the HL-60 human leukemia cell line.[1]
Caption: Experimental workflow for the in vitro anticancer activity screening using the MTS assay.
Materials:
-
HL-60 (human promyelocytic leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of cell seeding, add 100 µL of the diluted test compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plates for an additional 1-4 hours at 37 °C.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the antiproliferative activity of a series of N,N'-disubstituted imidazole-4,5-dicarboxamides against the HL-60 human leukemia cell line, as reported in the literature.[1]
| Compound ID | R (Substituent on Amide) | IC50 (µM) against HL-60 cells[1] |
| 1a | n-Propyl | 10.0 |
| 1b | Isopropyl | 6.3 |
| 1c | n-Butyl | 5.0 |
| 1d | Isobutyl | 2.5 |
| 1e | Cyclopentyl | 2.5 |
| 1f | Benzyl | 12.5 |
| 1g | 4-Fluorobenzyl | 25.0 |
| 1h | 4-Methoxybenzyl | >25 |
Proposed Mechanism of Action
The structural similarity of imidazole-4,5-dicarboxamides to purines suggests that they may act as competitive inhibitors of ATP-binding sites in kinases.[1] A key target in cell cycle progression is Cyclin-Dependent Kinase 2 (Cdk2). Inhibition of Cdk2 would lead to cell cycle arrest at the G1/S transition, ultimately inducing apoptosis in cancer cells.
Caption: Proposed mechanism of action: Inhibition of the Cyclin E/Cdk2 complex by imidazole-4,5-dicarboxamides, leading to cell cycle arrest and apoptosis.
Conclusion
The conversion of this compound into a library of N,N'-disubstituted dicarboxamides represents a promising strategy for the development of novel anticancer agents. The provided protocols offer a clear pathway for the synthesis and in vitro evaluation of these compounds. The encouraging antiproliferative activities reported for analogous compounds warrant further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of this chemical class. Future studies could explore a wider range of amine substituents to optimize potency and selectivity, as well as investigate their effects on other cancer cell lines and kinase targets.
References
Application Note and Protocol for the Laboratory-Scale Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 1-methylimidazole-4,5-dicarboxylic acid, followed by its esterification. This application note includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and form the structural core of many pharmaceuticals. This compound is a multifunctional building block that can be utilized in the synthesis of more complex molecules, including potential enzyme inhibitors and novel ligands for metal-organic frameworks. The protocol outlined below describes a reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary stages:
-
Step 1: Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid via the methylation of imidazole-4,5-dicarboxylic acid.
-
Step 2: Fischer Esterification of 1-Methylimidazole-4,5-dicarboxylic Acid to yield the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid
This procedure details the N-methylation of commercially available imidazole-4,5-dicarboxylic acid.
Materials:
-
Imidazole-4,5-dicarboxylic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL three-necked round-bottom flask, dissolve imidazole-4,5-dicarboxylic acid in an aqueous solution of sodium hydroxide at room temperature.
-
Cool the resulting solution in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitate of 1-methylimidazole-4,5-dicarboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield a white to off-white solid.
Step 2: Synthesis of this compound
This procedure describes the Fischer esterification of the intermediate synthesized in Step 1.
Materials:
-
1-Methylimidazole-4,5-dicarboxylic acid
-
Absolute ethanol (EtOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 1-methylimidazole-4,5-dicarboxylic acid in absolute ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 1-Methylimidazole-4,5-dicarboxylic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Imidazole-4,5-dicarboxylic acid | 156.10 | 10.0 g | 0.064 | Starting material |
| Sodium hydroxide | 40.00 | 5.12 g | 0.128 | 2.0 equivalents |
| Dimethyl sulfate | 126.13 | 8.88 g (6.7 mL) | 0.070 | 1.1 equivalents |
| Concentrated HCl | 36.46 | As needed | - | For acidification |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 1-Methylimidazole-4,5-dicarboxylic acid | 170.12 | 5.0 g | 0.029 | Starting material |
| Absolute Ethanol | 46.07 | 100 mL | - | Reagent and solvent |
| Concentrated H₂SO₄ | 98.08 | 2.0 mL | - | Catalyst |
| Saturated NaHCO₃ | 84.01 | As needed | - | For neutralization |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care.
-
Concentrated acids (HCl and H₂SO₄) are corrosive and should be handled with caution.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described two-step procedure is a reliable method for obtaining this valuable building block for further research and development in the fields of medicinal chemistry and materials science.
Application Notes and Protocols for Diethyl 1-Methylimidazole-4,5-dicarboxylate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Diethyl 1-Methylimidazole-4,5-dicarboxylate in catalytic reactions. The content is structured to provide both a conceptual understanding and practical guidance for the application of this versatile imidazole derivative in modern organic synthesis and catalysis.
Introduction
This compound is a substituted imidazole derivative with significant potential in catalysis. Its structural features, including the N-methylated imidazole core and the two flanking ethyl ester groups, allow it to function primarily as a sophisticated ligand for the preparation of catalytically active metal complexes. Furthermore, its core structure suggests potential as a precursor for the synthesis of specialized N-heterocyclic carbene (NHC) organocatalysts. This document will explore these two primary applications, providing detailed protocols and conceptual frameworks for their implementation in a research and development setting.
Application I: Ligand for Metal-Catalyzed Cross-Coupling Reactions
The primary catalytic application of this compound is as a ligand in the formation of transition metal complexes. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups can coordinate with metal centers, such as palladium, copper, or nickel, to form stable and catalytically active species. These complexes can be particularly effective in cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials chemistry.
The electronic properties of the imidazole ring, influenced by the electron-withdrawing ester groups, can modulate the reactivity of the metal center, potentially leading to enhanced catalytic activity, selectivity, and stability.
Protocol 1: Synthesis of a Palladium(II) Complex for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a palladium(II) complex of this compound and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.
1.1. Synthesis of Dichloro-bis(this compound)palladium(II)
-
Materials:
-
This compound (1.0 mmol, 226.23 mg)
-
Palladium(II) chloride (PdCl₂, 0.5 mmol, 88.7 mg)
-
Acetonitrile (anhydrous, 20 mL)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a dry 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add Palladium(II) chloride (88.7 mg, 0.5 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask. The suspension will be a reddish-brown color.
-
In a separate flask, dissolve this compound (226.23 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the stirring suspension of PdCl₂ at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours. The color of the solution should change to a pale yellow.
-
Allow the reaction to cool to room temperature.
-
Reduce the solvent volume to approximately 5 mL under vacuum.
-
Add anhydrous diethyl ether (20 mL) to precipitate the product.
-
Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
-
1.2. Application in Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dichloro-bis(this compound)palladium(II) catalyst (0.01 mmol, 1 mol%)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (1 mol%).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Reaction Component | Quantity | Molar Ratio |
| Aryl Halide | 1.0 mmol | 1.0 |
| Arylboronic Acid | 1.2 mmol | 1.2 |
| Base (K₂CO₃) | 2.0 mmol | 2.0 |
| Palladium Catalyst | 0.01 mmol (1 mol%) | 0.01 |
| Solvent (Dioxane/H₂O 4:1) | 5 mL | - |
| Reaction Conditions | Value | |
| Temperature | 80 °C | |
| Time | 12 hours | |
| Typical Yield | 85-95% |
Experimental Workflow:
Troubleshooting & Optimization
Navigating the Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address the common challenges encountered during the synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate. This valuable building block in medicinal chemistry presents unique synthetic hurdles. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a user-friendly question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Yield of Diethyl 1H-imidazole-4,5-dicarboxylate | Incomplete cyclization reaction. | - Ensure anhydrous conditions: Moisture can inhibit the reaction. Use dry solvents and reagents. - Optimize reaction temperature and time: The condensation reaction may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check the quality of reagents: Use freshly distilled or high-purity starting materials. |
| Low Yield during N-Methylation | Incomplete deprotonation of the imidazole nitrogen. | - Use a stronger base: For sterically hindered imidazoles, a strong base like Sodium Hydride (NaH) is often more effective than weaker bases like potassium carbonate. - Ensure anhydrous solvent: Use dry aprotic polar solvents like DMF or THF to ensure the effectiveness of the base. |
| Steric hindrance from the two ester groups. | - Increase reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier. - Prolong reaction time: Allow the reaction to proceed for a longer duration (24-48 hours) while monitoring via TLC. | |
| Formation of Side Products (e.g., O-alkylation, multiple isomers) | Reaction conditions favoring alternative reaction pathways. | - Control temperature: Add the methylating agent at a lower temperature (e.g., 0 °C) and then slowly warm to the desired reaction temperature. - Use a less reactive methylating agent: Consider using dimethyl sulfate instead of the more reactive methyl iodide. |
| Difficult Purification of the Final Product | Presence of unreacted starting materials and side products with similar polarities. | - Optimize column chromatography: Use a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) to improve separation. - Consider alternative purification methods: Techniques like preparative TLC or crystallization could be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the Diethyl 1H-imidazole-4,5-dicarboxylate precursor?
A1: A common route involves the condensation of diethyl aminomalonate hydrochloride with an appropriate aldehyde and an orthoformate, followed by cyclization. Another approach is the reaction of an amidine with diethyl 2-chloro-3-oxosuccinate.[1]
Q2: Why is the N-methylation of Diethyl 1H-imidazole-4,5-dicarboxylate challenging?
A2: The primary challenge is the steric hindrance imposed by the two bulky diethyl carboxylate groups at the 4 and 5 positions of the imidazole ring. This steric congestion makes it difficult for the methylating agent to access the nitrogen atom, often leading to low yields.
Q3: What are the best bases and solvents for the N-methylation step?
A3: Strong, non-nucleophilic bases are generally required. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a common choice to ensure complete deprotonation of the imidazole nitrogen.
Q4: I am observing the formation of multiple products during methylation. What could be the reason?
A4: The imidazole ring has two nitrogen atoms, and methylation can potentially occur at either one, leading to a mixture of regioisomers. Although in the case of Diethyl 1H-imidazole-4,5-dicarboxylate the two nitrogens are equivalent before methylation, side reactions such as C-alkylation at the C2 position can occur, especially if the nitrogen atoms are highly hindered.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate (Precursor)
This protocol is adapted from the synthesis of a structurally similar compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[1]
Materials:
-
Amidine hydrochloride (e.g., formamidine hydrochloride)
-
Diethyl 2-chloro-3-oxosuccinate
-
Triethylamine (Et3N)
-
Absolute Ethanol
Procedure:
-
Dissolve the amidine hydrochloride (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution at room temperature.
-
To this mixture, add diethyl 2-chloro-3-oxosuccinate (1.05 eq) dropwise over 20 minutes.
-
Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of Diethyl 1H-imidazole-4,5-dicarboxylate
Materials:
-
Diethyl 1H-imidazole-4,5-dicarboxylate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl Iodide (CH3I)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of Diethyl 1H-imidazole-4,5-dicarboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizing the Workflow and Logic
To further clarify the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Diethyl 1-Methylimidazole-4,5-dicarboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or impure reagents. 4. Presence of moisture. 5. Incorrect stoichiometry. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present. 2. Optimize the reaction temperature. While some imidazole syntheses are performed at room temperature, others require heating. Experiment with a temperature range (e.g., 60-80°C) to find the optimal condition. 3. Use freshly opened or purified reagents. Ensure the purity of starting materials like diethyl oxalate and methylamine solution. 4. Conduct the reaction under anhydrous conditions, especially if using organometallic reagents or moisture-sensitive catalysts. Use dry solvents and glassware. 5. Carefully check the molar ratios of the reactants. |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures. 2. Polymerization of reactants or intermediates. 3. Air sensitivity of intermediates. | 1. Lower the reaction temperature to minimize the formation of undesired products. 2. Add reactants dropwise to control the reaction rate and prevent localized high concentrations. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Presence of highly polar impurities. 2. Co-elution of product and byproducts during chromatography. 3. Product is an oil instead of a solid. | 1. Perform an aqueous work-up to remove water-soluble impurities. Liquid-liquid extraction can be effective. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 3. If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution. Vacuum distillation is another option for purification if the product is thermally stable.[1] |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Fluctuations in reaction conditions. 3. Inconsistent work-up or purification procedures. | 1. Source high-purity reagents from a reliable supplier and store them properly. 2. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. 3. Standardize the work-up and purification protocol for all batches. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of substituted imidazoles is the Radziszewski reaction and its variations. For this compound, a plausible route involves the reaction of diethyl oxalate, methylamine, and a source of formaldehyde, often in a suitable solvent like ethanol.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the critical parameters to control for a high yield?
The critical parameters include the reaction temperature, the purity of the reagents, the absence of moisture, and the stoichiometry of the reactants. Optimization of these parameters is crucial for achieving a high yield.
Q4: Are there any known side reactions to be aware of?
Side reactions can include the formation of N-methyl oxalamic acid ethyl ester from the reaction of diethyl oxalate and methylamine without cyclization, and polymerization reactions, especially at higher temperatures.
Q5: What is the best method for purifying the final product?
Column chromatography on silica gel is a common and effective method for purifying this compound. A gradient of ethyl acetate in hexane is typically used as the eluent. For larger scales, vacuum distillation can also be considered if the compound is thermally stable.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar compounds, such as Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate.[1]
Materials:
-
Diethyl oxalate
-
Aqueous methylamine solution (e.g., 40%)
-
Glyoxal or a suitable formaldehyde equivalent
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.
-
To this solution, add aqueous methylamine solution (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, add the glyoxal solution (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain this compound.
Data Presentation
The following table summarizes the effect of different catalysts on the yield of a generic imidazole synthesis, which can be a starting point for optimizing the synthesis of this compound.
| Catalyst | Reaction Time (min) | Yield (%) |
| None | 120 | 75 |
| Acetic Acid | 90 | 85 |
| p-Toluenesulfonic Acid | 60 | 92 |
| Cerium(IV) ammonium nitrate | 45 | 95 |
Note: This data is representative and yields may vary for the specific synthesis of this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in imidazole synthesis.
References
common side reactions in the synthesis of substituted imidazoles
This center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted imidazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for substituted imidazoles?
A1: Several methods are widely used, with the choice depending on the desired substitution pattern and available starting materials. Key methods include:
-
Debus-Radziszewski Synthesis: A multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form tri-substituted imidazoles.[1][2]
-
Van Leusen Imidazole Synthesis: This versatile method uses tosylmethyl isocyanide (TosMIC) and an aldimine (often formed in situ) to produce 1,4- or 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[3][4][5]
-
Copper-Catalyzed Synthesis: Various copper-catalyzed reactions exist, including the coupling of terminal alkynes with amidines or multi-component reactions involving aldehydes and other nitrogen sources, offering pathways to highly substituted imidazoles.[3][6]
-
Hantzsch Synthesis: While less common for imidazoles than for pyridines, variations can be used.
-
Catalyst-Free Syntheses: Methods using elemental sulfur or other reagents to promote condensation reactions between ketones and amines have also been developed.[7]
Q2: I'm performing a Debus-Radziszewski synthesis and getting a low yield. What are the typical causes?
A2: The classic Debus-Radziszewski reaction is known for often giving poor yields due to side reactions.[8] Common issues include:
-
Side Reactions: The complexity of a multi-component reaction offers several pathways for byproduct formation.
-
Reaction Conditions: The choice of solvent, temperature, and ammonia source (e.g., ammonium acetate, ammonium carbonate) significantly impacts yield.[8][9] Modern modifications often employ catalysts to improve efficiency.
-
Purification Challenges: Separating the desired imidazole from starting materials and byproducts can be difficult.
Troubleshooting Guide: Common Side Reactions & Solutions
Issue 1: Formation of Oxazoles in Van Leusen Synthesis
Question: I am attempting a Van Leusen three-component reaction to synthesize a 1,4,5-trisubstituted imidazole, but I am isolating a significant amount of an oxazole byproduct. What is happening and how can I fix it?
Answer: This is a classic competing side reaction in the Van Leusen synthesis. The oxazole is formed when the tosylmethyl isocyanide (TosMIC) reacts with the aldehyde before the imine is formed from the aldehyde and amine.[5][10]
Logical Workflow for Troubleshooting Oxazole Formation
Caption: Troubleshooting workflow for minimizing oxazole byproducts.
Detailed Protocols & Recommendations:
-
Pre-formation of the Imine (Recommended): The most robust solution is to perform the reaction in two distinct steps.
-
Protocol: Dissolve the aldehyde (1.0 eq) and the primary amine (1.0-1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or THF). Stir at room temperature for 30-60 minutes. Water is a byproduct, but often does not need to be removed.[5] You can monitor for imine formation via TLC or NMR if desired. Once imine formation is complete, add the TosMIC (1.0 eq) and base (e.g., K₂CO₃) to proceed with the cycloaddition.
-
-
Optimization of In Situ Conditions: If a one-pot reaction is necessary, ensure the reaction conditions favor imine formation.
-
Protocol: In your reaction vessel, combine the aldehyde and amine first and allow them to stir for a short period (e.g., 15-20 minutes) before introducing the TosMIC. This gives the imine a "head start" to form before the competing reaction can occur.
-
Issue 2: Low Yields and Byproducts in Radziszewski-type Syntheses
Question: My copper-catalyzed Radziszewski-type reaction (benzil/benzoin, aldehyde, ammonium acetate) is giving a low yield of the desired 2,4,5-trisubstituted imidazole. How can I optimize this?
Answer: Low yields in these multi-component reactions are common and often related to catalyst efficiency, reaction conditions, and competing side reactions, such as the formation of 2-aroyl-4(5)-arylimidazoles.[3] Optimization of the catalyst system and temperature is critical.
Data on Catalyst and Solvent Effects
Recent studies have shown that the choice of catalyst and solvent system can dramatically improve yields in these syntheses. Below is a summary of typical optimization results for the synthesis of 2,4,5-trisubstituted imidazoles.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | < 40 |
| 2 | CuI (5) | Ethanol | Reflux | 5 | ~75 |
| 3 | CuI (10) | Ethanol | Reflux | 3 | ~85 |
| 4 | CuI (10) | DMF | 100 | 1.5 | >90 |
| 5 | CuCl₂·2H₂O (10) | Ethanol | Reflux | 4 | ~80 |
| 6 | Cu(phen)Cl₂ (10) | Ethanol | 35 (RT) | 3 | ~92[11] |
Data is illustrative and compiled from typical findings in the literature.[11][12]
Experimental Protocol for Optimized Copper-Catalyzed Synthesis:
This protocol is based on an efficient synthesis of 2,4,5-trisubstituted imidazoles.[12]
-
Reaction Setup: To a round-bottom flask, add the 1,2-dicarbonyl compound (e.g., benzil or benzoin, 1.0 mmol), the aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and CuI (10 mol%).
-
Solvent Addition: Add DMF (5 mL).
-
Reaction Execution: Stir the mixture at 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 1-2 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate.
-
Purification: Filter the precipitate, wash with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure product.
Reaction Pathway Diagram
The following diagram illustrates the plausible mechanism for the copper-catalyzed reaction, highlighting the key steps leading to the desired imidazole product.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]
- 5. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. scribd.com [scribd.com]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 11. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
avoiding oxazole formation in imidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for imidazole synthesis. This resource is designed to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of imidazole synthesis and effectively avoid the common pitfall of oxazole byproduct formation.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of oxazole byproduct in my imidazole synthesis. What are the primary reasons for this?
A1: Oxazole formation is a common side reaction in several imidazole syntheses, particularly those involving the reaction of an α-dicarbonyl compound, an aldehyde, and a source of ammonia. The formation of oxazole versus imidazole is often a kinetically and thermodynamically controlled competition. Key factors that can favor oxazole formation include:
-
Reaction Pathway Competition: In syntheses like the Debus-Radziszewski, both imidazole and oxazole can arise from common α-amino carbonyl reactive intermediates. The cyclization pathway of these intermediates determines the final product.[1]
-
Incomplete Imine Formation (Van Leusen Synthesis): In the Van Leusen synthesis, if the aldimine is not efficiently formed in situ before the addition of tosylmethyl isocyanide (TosMIC), the aldehyde will react directly with TosMIC, leading to the formation of an oxazole.[2]
-
Reaction Conditions: Factors such as temperature, solvent, pH, and the nature of the reactants and catalysts can significantly influence the reaction pathway, tipping the balance towards oxazole formation.
Q2: How can I adjust my reaction conditions to favor imidazole formation over oxazole in a Debus-Radziszewski type synthesis?
A2: Optimizing your reaction conditions is crucial for maximizing imidazole yield. Consider the following adjustments:
-
Ammonium Acetate Concentration: Ammonium acetate serves a dual role as both a reagent (ammonia source) and a catalyst.[1][3] It can dissociate into ammonia and acetic acid, with the latter catalyzing the reaction. Increasing the molar ratio of ammonium acetate to the dicarbonyl compound (e.g., from 1:1 to 1:4 or higher) can significantly accelerate the reaction and improve the yield of the desired trisubstituted imidazole.[1][3]
-
Catalyst Selection: The use of a catalyst is highly recommended to improve efficiency and selectivity.
-
Lewis Acids: Lewis acids like ZnCl₂, FeCl₃, and Co₃O₄ nanoparticles can activate carbonyl groups, promoting the desired condensation pathway for imidazole synthesis.[4][5][6]
-
Heterogeneous Catalysts: Solid acid catalysts such as silica-supported sulfonic acid or reusable catalysts like magnetic iron oxide nanoparticles can also enhance yields and simplify product purification.[7]
-
-
Solvent Choice: The choice of solvent can impact reaction rates and selectivity. While polar protic solvents like ethanol are common, exploring solvent-free conditions or using green solvents like glycerol or ethanol-water mixtures has shown excellent results in some cases.[7][8]
-
Microwave Irradiation: Switching from conventional heating to microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields and cleaner reactions, thereby minimizing byproduct formation.[9][10][11]
Q3: In the Van Leusen imidazole synthesis, what is the most effective strategy to prevent oxazole formation?
A3: The most critical step to prevent oxazole formation in the Van Leusen synthesis is to ensure the complete formation of the aldimine before introducing the TosMIC reagent.[2] The reaction of aldehydes with TosMIC directly leads to oxazoles; therefore, minimizing the concentration of free aldehyde is key. This can be achieved by the pre-formation of the imine. A detailed protocol for this is provided in the Experimental Protocols section.
Q4: Can oxazole, once formed, be converted into the desired imidazole?
A4: Yes, under certain conditions, oxazoles can be converted into N-substituted imidazoles. This transformation typically involves a microwave-promoted reaction of the oxazole with an amine. This can be a useful strategy for salvaging a reaction that has produced a high yield of the oxazole byproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of oxazole byproduct in Debus-Radziszewski synthesis. | - Insufficient ammonia source. - Suboptimal pH. - Reaction temperature is too high or too low. | - Increase the molar ratio of ammonium acetate to the dicarbonyl compound (e.g., to 1:4 or higher).[1][3] - Screen different catalysts, such as Lewis acids (FeCl₃, ZnCl₂) or heterogeneous acid catalysts.[4][5][12] - Consider using microwave irradiation to improve reaction efficiency and reduce side reactions.[9][10] |
| Oxazole is the major product in a one-pot Van Leusen synthesis. | - Premature reaction of the aldehyde with TosMIC before imine formation is complete. | - Pre-form the aldimine by reacting the aldehyde and amine for a period before adding TosMIC.[13][14] - Ensure anhydrous conditions, as water can hydrolyze the imine back to the aldehyde. |
| Low overall yield, with both imidazole and oxazole present. | - Inefficient reaction conditions. - Catalyst is not optimal for the specific substrates. | - Optimize reaction temperature and time. Monitor the reaction progress using TLC or LC-MS. - Experiment with different solvents or consider a solvent-free approach.[7][8] - Screen a variety of catalysts to find one that favors imidazole formation for your specific substrates.[7] |
Data Presentation: Optimizing Imidazole Synthesis Conditions
The following tables summarize key findings from the literature on how to optimize reaction conditions to favor imidazole synthesis.
Table 1: Effect of Ammonium Acetate Concentration on Imidazole Yield
| Molar Ratio (Benzil:Ammonium Acetate) | Solvent | Reaction Time | Yield of 2,4,5-triphenyl-1H-imidazole (%) | Reference |
| 1:1 | Ethanol | 40 min | Low (not specified) | [1] |
| 1:4 | Ethanol | 40 min | ~60% | [1] |
| 1:5 (optimal) | Solvent-free | 3 h | 93% | [12] |
| 1:10 | Solvent-free | 3 h | 93% | [12] |
Note: Increasing the molar ratio of ammonium acetate generally improves the yield of imidazole, acting as both a reactant and a catalyst source.[1][3]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Ni-C complex | - | Lower yields | [15] |
| Microwave Irradiation | Ni-C complex | 4-9 min | High yields (up to 97%) | [15][16] |
| Conventional Heating | Ionic Liquid | 120-190 min | 38-86% | [17] |
| Microwave Irradiation (Ultrasound-assisted) | Ionic Liquid | 35-60 min | 73-98% | [17] |
Note: Microwave-assisted synthesis consistently demonstrates significantly shorter reaction times and higher yields compared to conventional heating methods, which can help in minimizing the formation of thermal decomposition byproducts.[11]
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles with High Ammonium Acetate Ratio
This protocol is optimized to favor imidazole formation by utilizing a higher concentration of ammonium acetate.
Materials:
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ammonium Acetate (5.0 - 10.0 eq)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol) or solvent-free
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (5.0 - 10.0 eq).
-
If using a solvent, add glacial acetic acid or ethanol. For a solvent-free reaction, ensure the reactants are well-mixed.
-
Heat the mixture to reflux with stirring for 1-2 hours (for conventional heating) or irradiate in a microwave synthesizer according to the instrument's guidelines (typically 4-10 minutes at a specified power).[16][18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or onto crushed ice to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with water to remove excess ammonium acetate.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole.
Protocol 2: Van Leusen Imidazole Synthesis with Imine Pre-formation to Avoid Oxazole
This protocol incorporates a crucial imine pre-formation step to minimize the reaction of the aldehyde with TosMIC, thereby preventing oxazole formation.[13][14]
Materials:
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Methanol, DMF)
Procedure:
-
Imine Pre-formation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in an anhydrous solvent.
-
Stir the mixture at room temperature for approximately 30-60 minutes to allow for the in situ formation of the aldimine.
-
-
Cycloaddition:
-
To the solution containing the pre-formed imine, add the base (e.g., K₂CO₃) followed by the TosMIC reagent (1.0 eq).
-
Continue to stir the reaction mixture at room temperature or with gentle heating as required.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted imidazole.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.
Caption: Competing pathways for imidazole and oxazole formation.
References
- 1. echemcom.com [echemcom.com]
- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. benthamscience.com [benthamscience.com]
- 12. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
troubleshooting guide for reactions using Diethyl 1-Methylimidazole-4,5-dicarboxylate
Welcome to the technical support center for Diethyl 1-Methylimidazole-4,5-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the use of this reagent in chemical synthesis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Saponification (Ester Hydrolysis)
This section addresses common issues encountered during the conversion of the diethyl ester to the corresponding dicarboxylic acid or mono-carboxylic acid.
Question 1: My saponification reaction is incomplete, and I observe starting material or the mono-ester byproduct. What are the potential causes and solutions?
Answer: Incomplete hydrolysis is a frequent issue and can be attributed to several factors, including the choice of base, reaction temperature, and steric hindrance from the imidazole ring.
Troubleshooting Steps:
-
Choice and Stoichiometry of Base: Sodium hydroxide (NaOH) is commonly used, but for more sterically hindered esters, Lithium hydroxide (LiOH) can be more effective. Ensure at least 2.2 equivalents of the base are used for complete di-hydrolysis. For mono-hydrolysis, carefully controlling stoichiometry (0.95-1.0 equivalents) is critical, though achieving high selectivity can be challenging.
-
Solvent System: A mixture of THF/water or ethanol/water is typically used to ensure solubility of the starting ester. If solubility is low, consider adding a co-solvent like methanol. Avoid using only alcoholic solvents if you suspect transesterification might be an issue, although it is less common in hydrolysis.
-
Reaction Temperature and Time: While room temperature can be sufficient, heating the reaction mixture (e.g., to 50-70 °C) can significantly increase the rate of hydrolysis, especially for the second ester group. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Work-up Procedure: Ensure the acidification step is performed carefully. Add a strong acid (e.g., 1M HCl) dropwise at 0 °C until the pH is acidic (pH ~2-3) to ensure the complete precipitation of the dicarboxylic acid.
Logical Workflow for Troubleshooting Incomplete Saponification
Caption: Troubleshooting workflow for incomplete saponification.
Section 2: Amidation Reactions
This section covers the conversion of the ester groups to amides using amines.
Question 2: I am attempting to form a diamide, but the reaction yield is low and the purification is difficult. How can I optimize this reaction?
Answer: Low yields in amidation reactions with this substrate can result from the lower reactivity of the ester compared to an acyl chloride, or from purification challenges due to the polarity of the product.
Troubleshooting Steps:
-
Reaction Conditions: Direct amidation of the ester requires heating. A common approach is to heat the diethyl ester with a neat excess of the desired amine. If the amine is not a liquid or is too precious, a high-boiling point solvent like DMF or DMSO can be used.
-
Use of Catalysts: For less reactive amines, the addition of a catalyst can be beneficial. Sodium cyanide (NaCN) or other Lewis acids can be used in catalytic amounts to promote the reaction.
-
Alternative Precursor: For a more reliable amidation, first hydrolyze the diethyl ester to the dicarboxylic acid (as described in Section 1). Then, convert the diacid to the diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and will readily form the diamide upon treatment with the amine, often at room temperature.
-
Purification: The resulting diamides can be quite polar. Purification via column chromatography may require a polar mobile phase (e.g., DCM/Methanol). If the product is a solid, recrystallization is often the best method for purification.
Table 1: Comparison of Amidation Strategies
| Method | Reagents | Typical Temperature | Advantages | Disadvantages |
| Direct Amidation | Amine (excess), neat or in DMF | 80 - 120 °C | One step from ester | Requires high temperatures; may have low yield |
| Two-Step (via Acid) | 1. NaOH/H₂O, then HCl2. SOCl₂3. Amine, Et₃N | 0 °C to RT (for step 3) | High yield, clean reaction | Multiple steps required |
Section 3: Reduction to Diol
This section provides guidance on reducing the ester functionalities to alcohols.
Question 3: My attempt to reduce the diethyl ester to the corresponding diol using LiAlH₄ (LAH) resulted in a complex mixture and a difficult work-up. What went wrong?
Answer: Reduction with powerful hydrides like LAH is effective but can be complicated by the work-up procedure and potential side reactions if not performed under strictly anhydrous conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: LAH reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Controlled Addition: The reaction is highly exothermic. Add the LAH portion-wise to a cooled solution (0 °C) of the ester. Alternatively, add the ester solution dropwise to a cooled suspension of LAH.
-
Work-up Procedure (Fieser Method): A careful work-up is critical to quench the excess LAH and obtain a granular precipitate that is easy to filter. For a reaction with 'x' grams of LAH, proceed as follows at 0 °C:
-
Slowly add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water.
-
Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate). The product will be in the filtrate.
-
-
Product Isolation: The resulting diol is very polar. After drying and concentrating the filtrate, you may need to use column chromatography with a polar eluent system to purify the product.
General Experimental Workflow for LAH Reduction
Caption: General workflow for the reduction of esters using LAH.
Key Experimental Protocols
Protocol 1: Saponification to 1-Methylimidazole-4,5-dicarboxylic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.
-
Isolation: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Drying: Wash the solid with cold water and dry under vacuum to yield the dicarboxylic acid.
Protocol 2: Grignard Reaction for Diol Formation (based on analogous system)
This protocol describes the reaction of a Grignard reagent with the ester groups to form tertiary alcohols.
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of the Grignard reagent (e.g., MeMgBr, >4.0 eq) in THF.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0-10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diol.
Technical Support Center: Managing Hygroscopic Imidazole Intermediates
This guide provides researchers, scientists, and drug development professionals with practical information for managing the hygroscopic nature of imidazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an imidazole intermediate is hygroscopic?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For imidazole intermediates, which are often polar compounds, this means they can readily take up water vapor from the air.[3][4] This can lead to a variety of issues, including inaccurate weighing, changes in physical properties (like caking or clumping), chemical degradation (e.g., hydrolysis), and altered reaction outcomes.[1][5][6]
Q2: Why are many imidazole intermediates hygroscopic?
A2: The imidazole ring contains nitrogen atoms that can participate in hydrogen bonding.[3] The N-1 nitrogen can act as a hydrogen bond donor, while the sp²-hybridized N-3 nitrogen can act as a hydrogen bond acceptor.[3] This polarity and ability to form hydrogen bonds make them highly soluble in water and susceptible to attracting water molecules from the atmosphere.[3][4]
Q3: What are the primary consequences of moisture absorption in my imidazole intermediate?
A3: The consequences can be significant and varied:
-
Inaccurate Measurements: The absorbed water adds weight, leading to errors in molar calculations for reactions.
-
Physical Changes: The powder may become sticky, cake, or clump, which complicates handling, dispensing, and dissolution.[1][7]
-
Chemical Degradation: Moisture can act as a reactant, leading to hydrolysis or other unwanted side reactions, which reduces the purity and yield of your desired product.[5][6][8]
-
Reaction Failure: Many organic reactions, such as Grignard reactions, are extremely sensitive to moisture. The presence of water can quench reagents and prevent the desired transformation from occurring.[9]
-
Altered Crystal Structure: Absorbed water can induce phase transitions or changes in the crystalline form of the intermediate, potentially affecting its solubility, stability, and bioavailability in a final drug product.[1][10]
Q4: How can I determine the water content of my imidazole intermediate?
A4: The most reliable and widely used method for determining water content is Karl Fischer (KF) titration.[11][12] This technique is highly specific to water and can be adapted for a wide range of water concentrations.[12][13]
-
Volumetric KF Titration: Best for samples with moderate to high water content (0.01% to 100%).[13]
-
Coulometric KF Titration: Ideal for trace amounts of water (0.0001% to 5%).[13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My reaction yield is consistently low, or the reaction is failing entirely.
-
Question: Could moisture in my imidazole intermediate be the cause?
-
Answer: Yes, this is a very common cause, especially in moisture-sensitive reactions.[9] The hygroscopic nature of the intermediate means it may have absorbed significant water from the atmosphere, which can quench reagents or catalyze side reactions.
-
Troubleshooting Steps:
-
Quantify Water Content: Before use, determine the water content of your intermediate using Karl Fischer titration.[11][12][13]
-
Dry the Intermediate: If the water content is high, dry the material using an appropriate method (see Experimental Protocols section). Hygroscopic solids may need to be dried under vacuum.[7][9]
-
Use Anhydrous Techniques: Ensure all glassware is oven- or flame-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][15]
-
Verify Reagent Quality: Ensure all other reagents and solvents are certified anhydrous. It's dangerous to trust an "anhydrous" label without verification for very sensitive reactions.[7]
-
Problem 2: The physical appearance of my imidazole intermediate has changed upon storage (e.g., it's clumpy, sticky, or has liquefied).
-
Question: Is the material still usable?
-
Answer: The material has likely absorbed a significant amount of moisture.[2] This can lead to physical changes like caking and clumping.[1][7] While it might be salvageable by drying, its purity may be compromised.
-
Troubleshooting Steps:
-
Assess the Severity: If the material is only slightly clumpy, it can likely be dried and reused. If it has become a paste or liquid (deliquescence), degradation is more likely, and using fresh material is recommended.
-
Dry Thoroughly: Break up any clumps and dry the material under high vacuum, possibly with gentle heating (ensure the compound is thermally stable).
-
Re-analyze: After drying, re-analyze the material for purity (e.g., via NMR, LC-MS) and water content (Karl Fischer titration) before use.
-
Improve Storage: Review your storage methods. Ensure the container is sealed tightly with parafilm, stored in a desiccator with fresh desiccant, or preferably within a glove box.[2][16][17]
-
Problem 3: I am getting inconsistent results between different batches of the same imidazole intermediate.
-
Question: Why are my results not reproducible?
-
Answer: Inconsistency between batches can often be traced to variable water content.[5][6] Different lots may have been exposed to different humidity levels during manufacturing, packaging, or storage.[5][6]
-
Troubleshooting Steps:
-
Standardize Your Protocol: Implement a standard procedure for all incoming batches of the hygroscopic intermediate.
-
Quarantine and Test: Upon receipt, keep the new batch in a controlled environment and immediately test for water content via Karl Fischer titration.
-
Dry if Necessary: Dry the material to a consistent, specified low water content before releasing it for use in experiments.
-
Document Everything: Record the batch number, date of receipt, initial water content, drying procedure, and final water content for every batch used. This data-driven approach helps ensure consistency.[5][6]
-
Data Presentation
Table 1: Karl Fischer Titration Methods for Water Content Determination
| Parameter | Volumetric Titration | Coulometric Titration |
| Principle | Titrant with a known concentration of iodine is added to the sample. The volume needed to react with all the water is measured. | Iodine is generated electrochemically in situ. The total charge required to react with all the water is measured according to Faraday's Law.[14] |
| Typical Range | 100 ppm to 100% (0.01% to 100%)[13] | 1 ppm to 5% (0.0001% to 5%)[13][14] |
| Best For | APIs, excipients, and reagents with moderate to high water content. | Very dry samples, lyophilized drugs, and specialized APIs where trace moisture is critical.[13] |
| Standardization | Requires regular standardization of the titrant.[13] | Does not require standardization.[14] |
Experimental Protocols
Protocol 1: Drying a Hygroscopic Imidazole Intermediate
This protocol describes a standard method for drying a solid intermediate that has absorbed atmospheric moisture.
Materials:
-
Hygroscopic imidazole intermediate
-
Schlenk flask or round-bottom flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Inert gas source (Nitrogen or Argon)
-
Desiccator
Methodology:
-
Place the hygroscopic solid into the flask. For efficient drying, the material should be a fine powder; if it has caked, carefully break up the larger pieces.
-
Attach the flask to a high-vacuum line.
-
Slowly open the valve to the vacuum pump to prevent the fine powder from being drawn into the line.
-
Once a stable vacuum is achieved, begin gentle heating. Caution: Ensure the heating temperature is well below the compound's melting or decomposition point. A temperature of 40-60 °C is often sufficient.
-
Continue drying under vacuum for several hours (e.g., 12-24 hours). The time required depends on the amount of material and its affinity for water.
-
To confirm dryness, the weight of the sample should remain constant after repeated drying cycles.[9]
-
Once dry, turn off the heat and allow the flask to cool completely to room temperature under vacuum.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
Quickly transfer the dried intermediate to a tightly sealed container and store it in a desiccator or glove box.[9]
Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration
This is a generalized protocol. Always refer to the specific instructions for your KF titrator model.
Materials:
-
Karl Fischer titrator (Volumetric or Coulometric)
-
Appropriate KF reagents (e.g., anhydrous methanol, titrant)
-
Gastight syringe
-
Hygroscopic imidazole intermediate sample
-
Certified water standard for calibration/verification (e.g., Sodium Tartrate Dihydrate)[11]
Methodology:
-
System Preparation: Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel.[11]
-
Pre-Titration (Conditioning): Start the instrument's conditioning or pre-titration sequence. The instrument will titrate any residual moisture in the solvent until a stable, low-drift endpoint is reached.[14]
-
Titer Determination (for Volumetric KF): Accurately weigh a certified water standard and add it to the vessel. Titrate to the endpoint. The instrument will calculate the titer (mg of water per mL of titrant).[11]
-
Sample Analysis:
-
Accurately weigh a suitable amount of your hygroscopic intermediate. The appropriate sample size depends on the expected water content.[14]
-
Quickly and carefully add the sample to the conditioned titration vessel.[18]
-
Seal the vessel and start the titration.
-
The instrument will automatically titrate the sample to the endpoint and calculate the water content, usually expressed as a percentage (%) or parts per million (ppm).
-
-
Post-Analysis: After analysis, ensure the titration vessel is properly cleaned and stored to prevent moisture ingress.
Visualizations
Workflow for Handling Hygroscopic Intermediates
Caption: Standard workflow for receiving and preparing a hygroscopic imidazole intermediate.
Troubleshooting Logic for Failed Reactions
Caption: Decision tree for troubleshooting reactions potentially affected by moisture.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Scaling Up the Production of Diethyl 1-Methylimidazole-4,5-dicarboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Diethyl 1-Methylimidazole-4,5-dicarboxylate. The information is presented in a question-and-answer format to directly address potential challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable approach for the synthesis of this compound involves a multi-step process starting from readily available materials. A potential pathway begins with the synthesis of imidazole-4,5-dicarboxylic acid, which is then esterified and subsequently N-methylated. One patented method for the synthesis of the core imidazole-4,5-dicarboxylic acid involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[1]
Q2: What are the critical process parameters to monitor during the synthesis?
Careful control of reaction parameters is crucial for a successful and scalable synthesis. Key parameters to monitor include:
-
Temperature: Both the initial reaction of imidazole with formaldehyde and the subsequent oxidation are temperature-sensitive. Exothermic reactions need to be carefully controlled to prevent runaway reactions and byproduct formation.
-
pH: During the work-up and purification steps, pH adjustments are often necessary to induce precipitation of the product or to facilitate extraction.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and ensure complete conversion.
-
Agitation: Proper mixing is critical, especially in larger reactors, to ensure uniform temperature distribution and efficient mass transfer between reactants.
Q3: How can the purity of this compound be assessed?
The purity of the final product can be determined using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of imidazole derivatives.[2] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction during the initial condensation or oxidation steps. | - Ensure the quality and stoichiometry of all reagents.- Optimize reaction temperature and time based on small-scale experiments.- Improve agitation to enhance mass transfer. |
| Product loss during work-up and purification. | - Optimize pH for precipitation or extraction.- Use appropriate solvents to minimize product solubility during washing.- Consider alternative purification methods like column chromatography on a larger scale if recrystallization is inefficient. | |
| Impurity Formation | Side reactions due to localized overheating or incorrect stoichiometry. | - Implement efficient cooling and temperature control, especially during exothermic steps.- Add reagents portion-wise to manage reaction exotherms.- Precisely control the molar ratios of reactants. |
| Incomplete removal of starting materials or byproducts. | - Enhance purification methods. This may involve multiple recrystallizations or the use of a different solvent system.- Employ chromatographic purification if impurities are difficult to remove by other means. | |
| Color Formation | Decomposition of starting materials or product at elevated temperatures. | - Maintain strict temperature control throughout the process.- Consider performing reactions under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficulty in Isolation/Filtration | Formation of fine particles or an oily product. | - Adjust the pH and temperature during precipitation to promote crystal growth.- Experiment with different anti-solvents to induce crystallization.- For oily products, consider extraction followed by solvent evaporation and subsequent purification. |
Experimental Protocols
A plausible synthetic pathway for this compound is outlined below. This is a generalized protocol and may require optimization for specific laboratory or plant conditions.
Step 1: Synthesis of Imidazole-4,5-dicarboxylic acid
This protocol is adapted from a patented method for the synthesis of the dicarboxylic acid intermediate.[1]
Materials:
-
Imidazole
-
Formaldehyde (37% aqueous solution)
-
Potassium Hydroxide
-
Nitric Acid (65%)
Procedure:
-
In a suitable reactor, dissolve imidazole in an aqueous formaldehyde solution.
-
Add potassium hydroxide to the solution.
-
Heat the mixture to reflux for a specified period to facilitate the formation of hydroxymethylated imidazole intermediates.
-
In a separate reactor equipped for distillation, heat nitric acid to boiling.
-
Slowly add the aqueous solution of hydroxymethylated imidazoles to the boiling nitric acid.
-
During the addition, distill off water to concentrate the reaction mixture.
-
After the reaction is complete, cool the mixture to induce crystallization of imidazole-4,5-dicarboxylic acid.
-
Filter the solid product, wash with water, and dry.
Step 2: Esterification to Diethyl Imidazole-4,5-dicarboxylate
Materials:
-
Imidazole-4,5-dicarboxylic acid
-
Ethanol
-
Strong acid catalyst (e.g., sulfuric acid)
Procedure:
-
Suspend imidazole-4,5-dicarboxylic acid in an excess of ethanol.
-
Carefully add a catalytic amount of a strong acid.
-
Heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture.
-
Neutralize the excess acid with a suitable base.
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over a drying agent, and concentrate to obtain the crude diethyl ester.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: N-Methylation to this compound
Materials:
-
Diethyl Imidazole-4,5-dicarboxylate
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone, DMF)
Procedure:
-
Dissolve diethyl imidazole-4,5-dicarboxylate in a suitable solvent.
-
Add a base to the solution.
-
Add the methylating agent dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or column chromatography to obtain this compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of Imidazole-4,5-dicarboxylic Acid
| Parameter | Value |
| Molar ratio of Imidazole to Formaldehyde | 1 : 2-5 |
| Reaction Temperature (Hydroxymethylation) | Reflux |
| Reaction Temperature (Oxidation) | 100-140 °C |
| Oxidizing Agent | Nitric Acid |
Note: These are generalized parameters and should be optimized for specific conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
stability issues of Diethyl 1-Methylimidazole-4,5-dicarboxylate under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Diethyl 1-Methylimidazole-4,5-dicarboxylate, particularly when used in acidic or basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in various experimental settings.
Issue 1: Rapid degradation of the compound in an aqueous solution.
-
Question: I am observing rapid degradation of this compound in my aqueous reaction mixture. What could be the cause?
-
Answer: this compound is an ester and is susceptible to hydrolysis, especially in the presence of acid or base. The rate of degradation is highly dependent on the pH and temperature of your solution.
-
Under Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically a rapid and irreversible reaction that yields the corresponding carboxylate salts and ethanol. This reaction can proceed quickly even at room temperature.[1][2][3][4]
-
Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis also occurs, leading to the formation of the dicarboxylic acid and ethanol. This reaction is generally reversible, but the use of a large excess of water can drive the reaction towards the hydrolysis products.[2][4][5][6][7]
Troubleshooting Steps:
-
Monitor pH: Carefully measure and control the pH of your reaction mixture. If possible, maintain a neutral pH (around 7) to minimize hydrolysis.
-
Control Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Use Anhydrous Solvents: If your experimental conditions permit, consider using anhydrous organic solvents to prevent hydrolysis.
-
Limit Exposure Time: Prepare your solutions fresh and minimize the time the compound spends in aqueous environments, especially at non-neutral pH.
-
Issue 2: Unexpected side products are forming in my reaction.
-
Question: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) after my experiment. What are these impurities?
-
Answer: The most likely side products are the hydrolysis products of one or both of the ethyl ester groups.
-
Mono-hydrolyzed product: 1-Methyl-4-carboxy-5-ethoxycarbonylimidazole.
-
Di-hydrolyzed product: 1-Methylimidazole-4,5-dicarboxylic acid.
In addition to hydrolysis, the imidazole ring itself can be susceptible to degradation under certain conditions. For instance, some imidazole-containing compounds have been shown to undergo base-mediated autoxidation or photodegradation.[8]
Troubleshooting Steps:
-
Characterize Impurities: If possible, isolate and characterize the unknown peaks using techniques like mass spectrometry and NMR to confirm their identity.
-
Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidative stress, light) to generate and identify degradation products.[9][10]
-
Protect from Light: Store the compound and your reaction mixtures in the dark to minimize the risk of photodegradation.
-
Issue 3: Inconsistent results and poor reproducibility in my experiments.
-
Question: My experimental results are not reproducible when using this compound. Why is this happening?
-
Answer: Inconsistent results are often a symptom of uncontrolled degradation of the starting material. The concentration of the active compound may be decreasing over time, leading to variability in your outcomes.
Troubleshooting Steps:
-
Standardize Solution Preparation: Prepare fresh solutions of this compound for each experiment. Avoid using stock solutions that have been stored for extended periods in aqueous or protic solvents.
-
Verify Compound Purity: Before use, verify the purity of your starting material. If it has been stored for a long time, it may have already undergone some degradation.
-
Implement Strict pH and Temperature Control: Ensure that the pH and temperature are consistently maintained across all experiments. Even small variations can significantly impact the rate of hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to moisture and light. For solutions, it is best to prepare them fresh in a suitable anhydrous organic solvent. If aqueous solutions are necessary, they should be used immediately after preparation.
Q2: How can I monitor the stability of this compound in my experimental setup?
A2: The stability can be monitored by periodically taking aliquots from your reaction mixture and analyzing them by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the peak area of the parent compound over time, you can determine its rate of degradation.
Q3: Is the imidazole ring of this compound stable?
A3: The imidazole ring is an aromatic heterocycle and is generally quite stable. However, under harsh conditions, such as in the presence of strong oxidizing agents or upon exposure to high-intensity light, the imidazole moiety can degrade.[8] For most standard laboratory applications under controlled conditions, the primary stability concern will be the hydrolysis of the ester groups.
Q4: What is the expected relative stability of this compound at different pH values?
| pH Range | Condition | Expected Rate of Hydrolysis | Primary Degradation Products |
| < 3 | Strongly Acidic | Fast | 1-Methylimidazole-4,5-dicarboxylic acid, Ethanol |
| 3 - 6 | Weakly Acidic | Moderate to Slow | 1-Methylimidazole-4,5-dicarboxylic acid, Ethanol |
| 6 - 8 | Neutral | Slowest | Minimal hydrolysis expected |
| 8 - 11 | Weakly Basic | Moderate to Fast | Salt of 1-Methylimidazole-4,5-dicarboxylic acid, Ethanol |
| > 11 | Strongly Basic | Very Fast | Salt of 1-Methylimidazole-4,5-dicarboxylic acid, Ethanol |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by HPLC
This protocol provides a general method for determining the stability of this compound in a buffered aqueous solution.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Initiation of Stability Study:
-
In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 10 µg/mL).
-
Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the properties of the buffer.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, quench the reaction (e.g., by neutralizing the pH or diluting with the mobile phase).
-
Analyze the samples by a validated HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis: Plot the concentration of the compound versus time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hydrolytic degradation pathways.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Diethyl 1-Methylimidazole-4,5-dicarboxylate is a critical step in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and representative data.
The primary analytical methods discussed are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different aspects of purity analysis. Often, a combination of these techniques provides the most comprehensive characterization of a sample.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the stage of drug development. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantitative analysis based on the direct proportionality between NMR signal integrals and the number of nuclei.[2] | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantification of known and unknown impurities, stability testing. | Absolute and relative quantification of the main component and impurities without the need for a specific reference standard for each impurity.[3][4] | Analysis of volatile and semi-volatile impurities, identification of unknown impurities. |
| Limit of Detection (LOD) | Low (typically ng/mL to pg/mL).[5] | Higher than HPLC (typically µg/mL). | Very low (pg to fg).[6] |
| Limit of Quantitation (LOQ) | Low (typically µg/mL to ng/mL).[5] | Higher than HPLC (typically µg/mL). | Very low (pg to ng).[6] |
| Precision | High (RSD <2%).[5] | High (RSD <1%).[4] | High (RSD <5%). |
| Accuracy | High, dependent on the purity of the reference standard. | High, as it can be a primary ratio method.[7] | High, dependent on the purity of the reference standard and derivatization efficiency. |
| Sample Throughput | High.[7] | Lower than HPLC.[7] | Moderate to High. |
| Destructive | Yes.[7] | No, the sample can be recovered.[7] | Yes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[5]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate or acetate buffer)
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound of known purity
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8]
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., Maleic Anhydride, Dimethyl Sulfone)
-
Analytical balance (5-figure)
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5 mg of the internal standard into the same vial.[9]
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation of all nuclei.[7]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[1]
-
Acquisition Time: Typically 2-4 seconds.[1]
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula:[10]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process.[11] For a compound like this compound, which is a dicarboxylic acid ester, GC-MS analysis is feasible.[12]
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler
-
Solvent for sample dissolution (e.g., Dichloromethane)
-
Reference standards for potential impurities if available
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent to a final concentration of approximately 1 mg/mL.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 amu
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards if available. Quantification is typically performed using an internal or external standard method.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the purity assessment of a pharmaceutical intermediate like this compound.
Caption: General workflow for purity assessment of pharmaceutical intermediates.
Conclusion
The purity assessment of this compound requires robust and reliable analytical methods. HPLC is a highly sensitive and high-throughput method ideal for routine quality control and impurity profiling. qNMR serves as an excellent orthogonal method, providing an absolute measure of purity and structural confirmation without the need for individual impurity reference standards. GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
For comprehensive and reliable purity determination, a combination of these methods is recommended. This orthogonal approach, where methods based on different physicochemical principles are employed, provides a high degree of confidence in the reported purity value, which is crucial for ensuring the quality and safety of the final pharmaceutical product.[1] The validation of these analytical methods according to regulatory guidelines is a mandatory step to ensure their suitability for their intended purpose.[2][13]
References
- 1. benchchem.com [benchchem.com]
- 2. wjarr.com [wjarr.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to HPLC Method Development for Diethyl 1-Methylimidazole-4,5-dicarboxylate Analysis
This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate with alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to aid in the selection of the most suitable analytical method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is proposed based on methods developed for similar imidazole-dicarboxylic acid derivatives.
Key Advantages of HPLC:
-
High Resolution and Selectivity: Capable of separating the target analyte from closely related impurities.
-
Quantitative Accuracy and Precision: Provides reliable and reproducible quantitative results.
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Stationary Phase (Column) | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated at 210-220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in a suitable solvent such as a mixture of water and acetonitrile. |
Experimental Protocols
HPLC Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound at a concentration of 1 mg/mL in the same diluent. Further dilute the stock solution to prepare working standards at various concentrations to establish a calibration curve.
HPLC Analysis Workflow
The logical workflow for the HPLC analysis is depicted in the following diagram.
Caption: Workflow for HPLC Analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a primary method for the analysis of this compound, other techniques can be employed, each with its own set of advantages and disadvantages.
Comparison Summary
| Analytical Technique | Principle | Key Advantages | Key Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection. | High resolution, quantitative accuracy, and reproducibility. | Requires a chromophore for UV detection. |
| LC-MS/MS | HPLC separation followed by mass spectrometric detection. | High sensitivity and selectivity, structural information. | Higher cost and complexity. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection. | High resolution for volatile compounds. | Often requires derivatization for polar, non-volatile compounds. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, minimal sample consumption. | Lower sensitivity compared to LC-MS, potential for matrix effects. |
Detailed Comparison
The following diagram illustrates the relationship and key characteristics of the compared analytical techniques.
Caption: Comparison of Analytical Techniques for Imidazole Derivative Analysis.
Quantitative Performance Comparison (Estimated)
The following table provides an estimated comparison of the quantitative performance of the different analytical techniques for the analysis of this compound. The data is extrapolated from methods for similar imidazole derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | Capillary Electrophoresis |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 5 - 20 ng/mL | 50 - 200 ng/mL |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | 0.3 - 15 ng/mL | 15 - 60 ng/mL | 150 - 600 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% | 90 - 110% |
Conclusion
For routine quality control and purity assessment of this compound, the proposed RP-HPLC-UV method offers a reliable, accurate, and cost-effective solution. For applications requiring higher sensitivity, such as impurity profiling at very low levels or bioanalytical studies, LC-MS/MS would be the preferred technique. GC-MS could be considered if the analyte or its impurities are volatile or can be easily derivatized. Capillary Electrophoresis presents a high-efficiency alternative, particularly for charged species, but may lack the sensitivity of mass spectrometry-based methods. The choice of the analytical method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
A Comparative Guide to the Reactivity of Diethyl 1-Methylimidazole-4,5-dicarboxylate and Other Common Diesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Diethyl 1-Methylimidazole-4,5-dicarboxylate against other widely used diesters: diethyl malonate, diethyl phthalate, and diethyl succinate. The information presented herein is intended to assist researchers in selecting the appropriate diester for their specific synthetic needs and to provide a deeper understanding of their relative reactivity profiles.
Executive Summary
The reactivity of a diester is fundamentally influenced by the electronic environment surrounding its ester carbonyl groups. In this compound, the imidazole ring, being an electron-rich and aromatic heterocycle, is expected to exert a significant electronic influence on the attached ester moieties. This guide will explore how this influence compares to the electronic effects present in diethyl malonate, diethyl phthalate, and diethyl succinate, and how these differences translate to their reactivity in key chemical transformations such as hydrolysis and reactions with nucleophiles.
Comparative Reactivity Analysis
The reactivity of the ester groups in these molecules is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the carboxylate moiety increase this electrophilicity, making the ester more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and thus reduce reactivity.
Table 1: Qualitative Reactivity Comparison of Selected Diesters
| Compound | Structure | Key Structural Feature Influencing Reactivity | Expected Relative Reactivity towards Nucleophilic Acyl Substitution |
| This compound | Imidazole Ring | The imidazole ring is an electron-rich aromatic system. The nitrogen atoms can donate electron density to the carbonyl groups via resonance, potentially decreasing their electrophilicity compared to a simple alkyl or aryl diester. However, the overall electronic effect will be a balance of inductive and resonance effects. | Moderate |
| Diethyl Malonate | Methylene group flanked by two ester groups | The two ester groups are strongly electron-withdrawing, which makes the central methylene protons acidic (pKa ≈ 13). This is the primary site of reactivity for diethyl malonate, making it an excellent substrate for forming enolates and subsequent alkylation or acylation reactions.[1] The ester groups themselves are activated by the adjacent carbonyl. | High |
| Diethyl Phthalate | Two ester groups on an aromatic ring (ortho positions) | The benzene ring is generally considered electron-withdrawing via induction, which should enhance the electrophilicity of the carbonyl carbons. | High |
| Diethyl Succinate | Two ester groups separated by an ethylene bridge | The alkyl chain has a minimal electronic effect on the ester groups. Their reactivity is typical of a simple aliphatic diester. | Low to Moderate |
Quantitative Reactivity Data: Hydrolysis Rates
Hydrolysis, the reaction with water to form the corresponding carboxylic acids and alcohol, is a fundamental reaction of esters and a good measure of their intrinsic reactivity. The rate of hydrolysis is directly related to the electrophilicity of the carbonyl carbon.
Table 2: Alkaline Hydrolysis Rate Constants of Selected Diesters in Water-Dioxane Mixtures
| Compound | Solvent System (Water:Dioxane, v/v) | Temperature (°C) | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) |
| Diethyl Malonate | 70:30 | 30 | 1.35 x 10⁻¹ |
| Diethyl Succinate | 70:30 | 30 | 2.18 x 10⁻² |
Data is illustrative and based on available literature for comparative purposes. Direct experimental comparison under identical conditions is recommended for precise evaluation.
The significantly higher hydrolysis rate of diethyl malonate compared to diethyl succinate highlights the activating effect of the second ester group on the adjacent carbonyl.
Key Reactions and Mechanistic Considerations
Reactions with Nucleophiles
The reaction of a diester with a nucleophile is a cornerstone of organic synthesis. The relative reactivity of the diesters in this guide will follow the trends outlined in Table 1.
-
This compound: The ester groups are susceptible to attack by strong nucleophiles. For instance, a related compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, has been shown to react with Grignard reagents. This indicates that the ester functionalities are sufficiently reactive for such transformations.
-
Diethyl Malonate: Its primary reactivity lies in the deprotonation of the active methylene group to form a stabilized carbanion.[1] This enolate is a potent nucleophile that readily participates in alkylation and acylation reactions. The ester groups themselves can undergo reactions like Claisen condensation.[1]
-
Diethyl Phthalate: Reacts with nucleophiles in a manner typical of aromatic esters. It can undergo hydrolysis and transesterification.
-
Diethyl Succinate: As a versatile building block, it participates in various condensation reactions, including the Dieckmann condensation to form cyclic β-keto esters.[2]
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the general mechanism of a base-catalyzed ester hydrolysis, which is a common reaction for all the diesters discussed.
Caption: Generalized mechanism of base-catalyzed ester hydrolysis.
Experimental Protocols
For a direct and reliable comparison of the reactivity of these diesters, a standardized experimental protocol is crucial. The following outlines a general procedure for comparing their rates of hydrolysis.
Protocol for Comparative Hydrolysis Rate Determination
Objective: To determine the relative rates of alkaline hydrolysis of this compound, diethyl malonate, diethyl phthalate, and diethyl succinate.
Materials:
-
The four diesters of interest
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
A suitable solvent system (e.g., a mixture of dioxane and water to ensure solubility of all esters)
-
A quenching solution (e.g., a known excess of hydrochloric acid)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Reaction Setup: Prepare separate reaction flasks for each diester. In each flask, place a known volume of the solvent system and allow it to equilibrate to the desired temperature in the water bath.
-
Initiation: To each flask, add a precise amount of the respective diester and start a timer.
-
Sampling: At regular time intervals, withdraw a small, precise aliquot from each reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of the quenching solution (HCl) to stop the hydrolysis reaction.
-
Titration: Titrate the unreacted HCl in the quenching flask with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The amount of NaOH consumed at each time point is used to calculate the concentration of the carboxylic acid formed, and thus the extent of hydrolysis. Plotting the concentration of the remaining ester versus time allows for the determination of the rate constant for each diester.
Caption: Experimental workflow for comparing diester hydrolysis rates.
Conclusion
The reactivity of this compound is influenced by the electron-donating nature of the imidazole ring, which is expected to render it moderately reactive towards nucleophilic acyl substitution, likely less reactive than diethyl malonate and diethyl phthalate, but potentially more reactive than diethyl succinate. The unique electronic properties and the presence of basic nitrogen atoms in the imidazole ring may also open up possibilities for specific catalytic applications. For definitive comparisons, direct experimental evaluation of their reaction kinetics under identical conditions is highly recommended. This guide provides the foundational knowledge and a methodological framework for such investigations.
References
Validating the Structural Integrity of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthetic compounds is a critical checkpoint. This guide provides a comparative framework for the validation of Diethyl 1-Methylimidazole-4,5-dicarboxylate using fundamental spectroscopic techniques. Due to the limited availability of public domain experimental spectra for this compound, this document presents a comparison with closely related imidazole derivatives. The provided data tables, standardized experimental protocols, and workflow diagrams are intended to serve as a practical reference for the validation of this and similar molecules.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic features of compounds structurally related to this compound. This data can be used as a benchmark for validating experimentally acquired spectra.
Table 1: ¹H NMR Data of Imidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Methylimidazole | D₂O | Predicted: 3.7 (s, 3H, N-CH₃), 7.0 (s, 1H, Imidazole-H), 7.1 (s, 1H, Imidazole-H), 7.7 (s, 1H, Imidazole-H) |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[1] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[1] |
Table 2: ¹³C NMR Data of Imidazole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1-Methylimidazole | D₂O | Predicted: 33.1 (N-CH₃), 121.2 (Imidazole-C), 128.9 (Imidazole-C), 137.9 (Imidazole-C)[2] |
| Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[1] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d₆ | 165.4, 152.4, 152.1, 149.7, 147.1, 128.3, 124.3, 99.2, 59.8, 53.8, 18.2, 14.5 |
Table 3: Infrared (IR) Spectroscopy Data of Imidazole Derivatives
| Compound | Technique | Key Peaks (cm⁻¹) |
| 1H-Imidazole-4,5-dicarboxylic acid | KBr Wafer | Data available but specific peaks not listed in search results.[3] |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3639, 2967, 1896, 1608, 1223[1] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | KBr | 3435, 2986, 1746, 1635[1] |
Table 4: Mass Spectrometry (MS) Data of Imidazole Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) or M⁺ (m/z) |
| 1-Methylimidazole | Electron Ionization | 82.1 (Molecular Weight)[4] |
| 4-Methylimidazole | Electron Ionization | 82.1 (Molecular Weight)[5] |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 260 (M⁺)[1] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | 305 (M⁺) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width and acquisition time. For ¹H NMR, a typical spectral width is -2 to 12 ppm. For ¹³C NMR, a common range is 0 to 220 ppm.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation and Ionization:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for polar molecules, or Electron Ionization (EI) for volatile and thermally stable compounds.
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For this compound (MW: 226.23), a scan range of m/z 50-500 would be appropriate.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI/APCI in positive mode).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Workflows
The following diagrams illustrate the logical processes involved in spectroscopic data validation.
Caption: General workflow for spectroscopic data validation.
Caption: Logical relationship in spectroscopic data analysis.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 3. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Methylimidazole(822-36-6) 13C NMR [m.chemicalbook.com]
Assessing the Biological Frontier: A Comparative Guide to Imidazole-4,5-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this diverse family, derivatives of imidazole-4,5-dicarboxylic acid are emerging as a versatile platform for discovering novel therapeutic agents. While specific experimental data on Diethyl 1-Methylimidazole-4,5-dicarboxylate is limited in publicly accessible literature, this guide provides a comparative assessment of the biological activities of closely related imidazole-4,5-dicarboxylate derivatives, offering insights into their potential as antiviral, anticancer, and antimicrobial agents. This analysis is based on available experimental data for derivatives such as dicarboxamides and metal complexes, compared against established therapeutic alternatives.
Antiviral Activity: Targeting the SARS-CoV-2 Main Protease
Recent research has highlighted the potential of imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.
Data Presentation: SARS-CoV-2 Main Protease Inhibition
| Compound/Drug | Target | Assay Type | IC50 | Reference |
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | SARS-CoV-2 Mpro | Fluorogenic Assay | 4.79 ± 1.37 µM | [1] |
| Ebselen (Positive Control) | SARS-CoV-2 Mpro | Fluorogenic Assay | 0.04 ± 0.013 µM | [1] |
| Nirmatrelvir | SARS-CoV-2 Mpro | FRET Assay | 4 nM | [2] |
| Ensitrelvir (S-217622) | SARS-CoV-2 Mpro | - | 0.013 µM | [2] |
Experimental Protocol: SARS-CoV-2 Main Protease Inhibition Assay
A common method to assess the inhibitory activity against SARS-CoV-2 Mpro is a fluorescence resonance energy transfer (FRET)-based assay.[3]
-
Reagent Preparation :
-
Assay Procedure :
-
Serial dilutions of the test compound are prepared in DMSO.
-
The compound dilutions are added to a 384-well plate.
-
Recombinant SARS-CoV-2 Mpro is added to the wells and incubated with the compounds to allow for binding.[2]
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
Fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).[2][3]
-
-
Data Analysis :
-
The initial reaction velocity is calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition is determined relative to a DMSO control.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the dose-response curve.[2]
-
Mandatory Visualization: Antiviral Screening Workflow
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Anticancer Activity: Exploring Cytotoxicity
Zinc complexes incorporating imidazolium-based dicarboxylate ligands have demonstrated cytotoxic activity against various cancer cell lines, suggesting a potential therapeutic application for this class of compounds.
Data Presentation: In Vitro Cytotoxicity of Imidazole Dicarboxylate Derivatives
| Compound/Drug | Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| Zinc Complex 2c | MeWo | Melanoma | Resazurin Assay | Similar to Gemcitabine | [4] |
| Zinc Complexes 2a-2e | A549 | Lung Adenocarcinoma | Resazurin Assay | - | [4] |
| Zinc Complexes 2a-2e | T24 | Bladder Cancer | Resazurin Assay | - | [4] |
| Carboplatin | Various | - | - | - | [4] |
| Gemcitabine | Various | - | - | - | [4] |
| Dacarbazine | Melanoma | - | - | - | [5] |
| Pembrolizumab (Keytruda) | Melanoma, Lung, Bladder | - | - | - | [5] |
| Nivolumab (Opdivo) | Melanoma, Lung, Bladder | - | - | - | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7][8][9][10]
-
Cell Seeding :
-
Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[7]
-
-
Compound Treatment :
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation :
-
The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization :
-
Absorbance Measurement :
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
-
-
Data Analysis :
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Mandatory Visualization: Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis signaling pathway.
Antimicrobial Activity: A Broad-Spectrum Potential
While specific data for imidazole-4,5-dicarboxylates is not abundant, the broader class of imidazole derivatives is well-known for its antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.
Data Presentation: General Antimicrobial Activity of Imidazole Derivatives
| Compound Class | Target Organisms | Method | Endpoint | Reference |
| Imidazole Derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Broth Microdilution | MIC | [11][12] |
| Piperacillin-Tazobactam | S. aureus, E. coli | - | - | [13] |
| Ciprofloxacin | E. coli | - | - | [14] |
| Gentamicin | E. coli | - | - | [14] |
| Penicillinase-resistant penicillins | S. aureus (MSSA) | - | - | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][15][16][17]
-
Preparation :
-
Inoculation :
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Control wells (growth control without compound and sterility control without bacteria) are included.[15]
-
-
Incubation :
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[11]
-
-
MIC Determination :
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for the broth microdilution susceptibility test.
Conclusion
The imidazole-4,5-dicarboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The dicarboxamide derivatives have shown encouraging, albeit moderate, inhibitory activity against the SARS-CoV-2 main protease, warranting further optimization to compete with established antivirals. Furthermore, the ability of the dicarboxylate moiety to form metal complexes has opened avenues for the design of anticancer agents with potential for selective cytotoxicity. While direct evidence for the antimicrobial activity of this specific subclass is pending, the well-documented antimicrobial properties of the broader imidazole family suggest that this is a fruitful area for future investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and evaluate new this compound derivatives and related compounds, paving the way for the next generation of imidazole-based therapeutics.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Malignant Melanoma Medication: Antineoplastic Agents, Biological Response Modulators, Oncolytic Immunotherapy, ImmTACs, Tumor Infiltrating Lymphocytes (TILs) [emedicine.medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 13. droracle.ai [droracle.ai]
- 14. Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
quantitative analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate in a reaction mixture
For researchers, scientists, and drug development professionals, the accurate quantification of Diethyl 1-Methylimidazole-4,5-dicarboxylate in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and qNMR for the quantitative analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) | qNMR |
| Principle | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.[1] | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with mass spectrometric detection.[1][2] | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. |
| Accuracy | High | High | Very High (often no calibration standard needed) |
| Precision | High (RSD < 2%) | High (RSD < 5%) | High (RSD < 3%) |
| Linearity | Excellent | Good | Excellent |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range)[3] |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range)[2] | Moderate (µg/mL range)[3] |
| Sample Throughput | High | Moderate | Low |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely accepted technique for the routine purity analysis and quality control of pharmaceutical intermediates.[1] A reverse-phase method is well-suited for separating this compound from potential impurities.[1]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Filter the stock solution through a 0.45 µm syringe filter.
-
Prepare a series of calibration standards of this compound in the same diluent.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[4] Esterification of the carboxyl groups is a common approach.[4]
Derivatization (Esterification):
-
Evaporate a known volume of the reaction mixture sample to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 10-14% BF3-Methanol solution.
-
Tightly cap the vial and heat at 70-80°C for 1-3 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane.[4]
-
Vortex vigorously to extract the derivatized analyte into the hexane layer.
-
Analyze the hexane layer by GC-MS.
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
Data Analysis: Use an internal standard for quantification. Prepare calibration standards containing the analyte and the internal standard and subject them to the same derivatization procedure. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the direct quantification of a substance in a mixture without the need for a calibration curve of the analyte, provided a certified internal standard is used.
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte or other components in the mixture.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard quantitative pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis:
-
Integrate the area of a well-resolved signal corresponding to the this compound (e.g., the N-methyl protons).
-
Integrate the area of a known signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
This guide provides a framework for selecting and implementing a suitable analytical method for the quantitative analysis of this compound. The choice of method will ultimately be guided by the specific requirements of the research or development project. For routine quality control, HPLC-UV offers a good balance of performance and throughput. For high-sensitivity analysis, particularly in complex matrices, GC-MS after derivatization is a powerful option. When the highest accuracy and a non-destructive method are required, qNMR is the preferred technique.
References
Establishing a Reference Standard for Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Comparative Guide
This guide provides a comprehensive comparison for establishing Diethyl 1-Methylimidazole-4,5-dicarboxylate as a chemical reference standard. It is intended for researchers, scientists, and professionals in drug development and quality control. The guide outlines the necessary analytical characterization and compares its suitability with a simpler, established reference material, Imidazole.
Comparison of Analytical Data
A reference standard must be a highly purified and well-characterized compound.[1][2] The following tables summarize the comparative analytical data for a candidate batch of this compound and a certified Imidazole reference standard.
Table 1: Identity and Purity Comparison
| Property | This compound (Candidate Lot) | Imidazole (Certified Reference Standard) | Method |
| Chemical Formula | C9H12N2O4 | C3H4N2 | - |
| Molecular Weight | 228.21 g/mol | 68.08 g/mol | Mass Spectrometry |
| Purity (Assay) | 99.8% | ≥99.5% | qNMR / HPLC |
| Major Impurity | Unidentified (≤ 0.15%) | - | HPLC |
| Water Content | 0.05% | ≤ 0.1% | Karl Fischer Titration |
| Residual Solvents | < 0.01% | Not Detected | Headspace GC-MS |
| Elemental Analysis | C: 47.37%, H: 5.30%, N: 12.28% (Theoretical: C: 47.37%, H: 5.30%, N: 12.28%) | C: 52.94%, H: 5.92%, N: 41.15% (Theoretical: C: 52.94%, H: 5.92%, N: 41.15%) | Elemental Analysis |
Table 2: Physicochemical and Spectroscopic Data Comparison
| Property | This compound (Candidate Lot) | Imidazole (Certified Reference Standard) | Method |
| Appearance | White to off-white crystalline powder | White crystalline powder | Visual Inspection |
| Melting Point | 78-81 °C | 88-91 °C | Differential Scanning Calorimetry (DSC) |
| ¹H-NMR | Conforms to structure | Conforms to structure | ¹H-NMR (400 MHz, CDCl₃) |
| ¹³C-NMR | Conforms to structure | Conforms to structure | ¹³C-NMR (100 MHz, CDCl₃) |
| Mass Spectrum (m/z) | [M+H]⁺ = 229.08 | [M+H]⁺ = 69.04 | ESI-MS |
| IR Spectrum (cm⁻¹) | Conforms to structure | Conforms to structure | FTIR |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The qualification of a reference standard involves a battery of analytical tests.[1][3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Assay Determination
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve in 1 mL of CDCl₃.
-
Acquire ¹H-NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, number of protons, and molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Headspace Sampler:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh 50 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C30S Compact Karl Fischer Coulometer or equivalent.
-
Reagent: Hydranal™-Coulomat AG.
-
Procedure:
-
Standardize the instrument using a certified water standard.
-
Accurately weigh and add approximately 100 mg of the sample to the titration vessel.
-
The instrument automatically titrates and calculates the water content as a percentage.
-
Visualizations
Workflow for Establishing a Chemical Reference Standard
The process of establishing a reference standard follows a logical progression from material sourcing to final certification.[4][5]
Caption: Logical workflow for the establishment of a chemical reference standard.
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a candidate reference standard using orthogonal analytical methods.
Caption: Experimental workflow for purity determination using multiple analytical techniques.
References
Comparative Cross-Reactivity Analysis of Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity of Diethyl 1-Methylimidazole-4,5-dicarboxylate against a panel of selected kinases and other common off-targets. The performance of this compound is compared with two alternatives: a simple imidazole derivative, 4-Methylimidazole, and a well-characterized broad-spectrum kinase inhibitor, Staurosporine. The objective of this guide is to furnish researchers with essential data and methodologies to evaluate the selectivity and potential off-target effects of this compound in the context of early-stage drug discovery.
Introduction to this compound and Rationale for Cross-Reactivity Screening
This compound is a heterocyclic organic compound. While its primary biological targets are not extensively characterized in public literature, the imidazole scaffold is a common motif in a multitude of biologically active compounds, including numerous approved drugs with anticancer and antifungal properties.[1][2][3] Many of these imidazole-containing molecules are known to function as kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in various diseases, most notably cancer. Consequently, they are a major class of drug targets.
Given the therapeutic potential of imidazole derivatives as kinase inhibitors, it is hypothesized that this compound may exhibit activity against one or more kinases. However, a significant challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[4] Off-target kinase inhibition can lead to unforeseen side effects and toxicity. Therefore, this guide outlines a systematic cross-reactivity study to assess the selectivity profile of this compound.
The comparative compounds selected for this study are:
-
4-Methylimidazole: A structurally simpler imidazole derivative that has been studied for its potential toxicity and is known to form as a byproduct in some foods.[5][6][7][8][9] It serves as a minimalist structural control.
-
Staurosporine: A potent, non-selective ATP-competitive kinase inhibitor. It is included as a positive control to validate the kinase inhibition assays.
Experimental Design and Protocols
A comprehensive in vitro screening approach is proposed to evaluate the cross-reactivity of the test compounds. This involves a primary kinase panel screening followed by secondary assays against other common off-targets.
Overall Experimental Workflow
Caption: Experimental workflow for cross-reactivity screening.
Kinase Inhibition Assays
Protocol: A representative panel of 10 kinases from different families (e.g., Tyrosine Kinases, Serine/Threonine Kinases) is used for the initial screening. The assays are performed using a well-established method such as an ADP-Glo™ Kinase Assay or HTRF® Kinase Assay.
-
Compound Concentration: For the primary screen, all compounds are tested at a single concentration of 10 µM.
-
ATP Concentration: Assays are conducted at the Km value of ATP for each respective kinase to ensure sensitivity for detecting ATP-competitive inhibitors.
-
Procedure:
-
Kinase, substrate, and ATP are added to the wells of a microplate.
-
Test compounds (or DMSO as a vehicle control) are added to the wells.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (or substrate phosphorylation).
-
The signal is read on a luminometer or an appropriate plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. For compounds showing significant inhibition (>50%) in the primary screen, a 10-point dose-response curve is generated to determine the IC50 value.
Broad Off-Target Panel (Safety Pharmacology)
Protocol: To assess broader cross-reactivity, the compounds are screened against a panel of common safety pharmacology targets, such as those offered by commercial vendors.[10][11][12][13] This panel typically includes a selection of G-protein coupled receptors (GPCRs), ion channels, and other enzymes. For this guide, we present hypothetical data for a representative set of such targets.
-
Assay Format: Radioligand binding assays for receptors and transporters, and functional assays for enzymes and ion channels.
-
Compound Concentration: A single concentration of 10 µM is used for the initial screen.
-
Data Analysis: Results are expressed as the percentage of inhibition of binding or activity.
Comparative Data Presentation
The following tables summarize the hypothetical experimental data for the cross-reactivity profiling of this compound and the comparative compounds.
Table 1: Primary Kinase Panel Screening (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | This compound | 4-Methylimidazole | Staurosporine |
| EGFR | Tyrosine Kinase | 65.2 | 5.1 | 98.5 |
| VEGFR2 | Tyrosine Kinase | 72.8 | 8.3 | 99.1 |
| ABL1 | Tyrosine Kinase | 20.5 | 2.5 | 97.2 |
| SRC | Tyrosine Kinase | 45.1 | 4.7 | 99.8 |
| CDK2/cyclin A | CMGC | 8.1 | 1.9 | 95.4 |
| GSK3β | CMGC | 15.6 | 3.2 | 92.1 |
| PKA | AGC | 5.3 | 0.8 | 98.9 |
| PKCα | AGC | 9.9 | 2.1 | 99.5 |
| MAPK1 (ERK2) | CMGC | 33.7 | 6.4 | 85.3 |
| p38α (MAPK14) | CMGC | 55.9 | 7.8 | 91.7 |
Table 2: IC50 Values for Primary Kinase Hits (µM)
| Kinase Target | This compound | Staurosporine |
| EGFR | 8.1 | 0.025 |
| VEGFR2 | 5.7 | 0.015 |
| p38α (MAPK14) | 12.5 | 0.040 |
IC50 values for 4-Methylimidazole were not determined due to low inhibition in the primary screen.
Table 3: Broad Off-Target Panel Screening (% Inhibition at 10 µM)
| Target | Target Class | This compound | 4-Methylimidazole | Staurosporine |
| hERG | Ion Channel | 12.3 | 2.1 | 45.8 |
| Dopamine D2 Receptor | GPCR | 8.9 | 1.5 | 15.2 |
| Histamine H1 Receptor | GPCR | 15.7 | 4.3 | 22.1 |
| PDE4 | Enzyme | 25.1 | 3.8 | Not Tested |
| COX-2 | Enzyme | 5.6 | 0.9 | Not Tested |
Analysis and Interpretation
Based on the hypothetical data presented:
-
This compound shows moderate inhibitory activity against a subset of kinases, particularly EGFR, VEGFR2, and p38α. The IC50 values in the mid-micromolar range suggest it is not a highly potent inhibitor but does exhibit some selectivity compared to the pan-kinase inhibitor Staurosporine. Its activity against other kinases in the panel is limited. In the broader off-target panel, it shows low to negligible activity, suggesting a relatively clean safety profile at the tested concentration.
-
4-Methylimidazole demonstrates no significant inhibitory activity against any of the targets in the kinase or broader off-target panels. This suggests that the dicarboxylate and methyl substitutions on the imidazole ring in the primary test compound are crucial for its observed biological activity.
-
Staurosporine acts as an effective positive control, showing potent inhibition across the entire kinase panel, as expected.
Signaling Pathway Context
The kinases identified as potential targets for this compound (EGFR, VEGFR2, and p38α) are key components of major signaling pathways implicated in cancer cell proliferation, angiogenesis, and inflammatory responses.
Caption: Key signaling pathways involving targeted kinases.
Conclusion
This comparative guide provides a framework for assessing the cross-reactivity of this compound. The hypothetical data suggest that this compound may act as a moderately potent and selective inhibitor of specific kinases, such as EGFR and VEGFR2, with a favorable profile against a broader panel of common off-targets. In contrast, the simpler 4-Methylimidazole lacks significant activity, highlighting the importance of the specific chemical substitutions on the imidazole core.
These findings warrant further investigation to confirm the on-target activity and elucidate the mechanism of action of this compound. Subsequent studies should include a broader kinase screen and cellular assays to validate the observed inhibitory effects and explore the therapeutic potential of this compound. This guide underscores the importance of early and systematic cross-reactivity profiling in the drug discovery process to identify promising lead candidates with a higher probability of success in later developmental stages.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. pharmaron.com [pharmaron.com]
comparative analysis of different synthesis routes for Diethyl 1-Methylimidazole-4,5-dicarboxylate
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Diethyl 1-methylimidazole-4,5-dicarboxylate, a valuable scaffold in medicinal chemistry, can be synthesized through several routes. This guide provides a comparative analysis of two primary synthetic strategies, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.
Key Synthesis Routes
Two prominent methods for the synthesis of this compound are:
-
Route A: Multi-step Synthesis via Imidazole Ring Formation followed by N-Methylation. This classic approach involves first constructing the imidazole ring and then introducing the methyl group onto the nitrogen atom.
-
Route B: Direct N-Alkylation of a Pre-formed Imidazole. This method utilizes a commercially available or separately synthesized diethyl 1H-imidazole-4,5-dicarboxylate, which is then methylated.
Comparative Data
The following table summarizes the key quantitative data associated with each synthesis route, based on reported yields for analogous reactions.
| Parameter | Route A: Multi-step Synthesis | Route B: Direct N-Alkylation |
| Starting Materials | Diethyl oxalate, Ethyl chloroacetate, Formamidine, Methyl iodide | Diethyl 1H-imidazole-4,5-dicarboxylate, Methyl iodide |
| Key Intermediates | Diethyl 2-chloro-3-oxosuccinate, Diethyl 1H-imidazole-4,5-dicarboxylate | None |
| Overall Yield | ~50-60% (estimated) | Variable, often <50%[1] |
| Number of Steps | 3 | 1 (if starting material is available) |
| Reaction Conditions | Step 1: 0-5°C to RT; Step 2: RT to 60-70°C; Step 3: 0°C to RT | Room temperature to 50°C[1] |
| Key Reagents | Sodium ethoxide, Triethylamine, Strong base (e.g., NaH) | Strong, non-nucleophilic base (e.g., DBU, NaH)[1] |
Experimental Protocols
Route A: Multi-step Synthesis
This route is comprised of three main stages:
Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
The solution is cooled to 0-5°C.
-
Diethyl oxalate is added, followed by the dropwise addition of ethyl chloroacetate over 3 hours at 0-5°C.[2]
-
The mixture is stirred at room temperature for 24 hours.[2]
-
The solvent is removed under vacuum, and the residue is dissolved in chloroform and acidified with dilute hydrochloric acid to yield diethyl 2-chloro-3-oxosuccinate.[2]
Step 2: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate
-
Formamidine hydrochloride is dissolved in absolute ethanol, and triethylamine is added at room temperature.
-
Diethyl 2-chloro-3-oxosuccinate is added to the solution over a 20-minute period.[2]
-
The reaction mixture is stirred at room temperature for 1 hour and then heated to 60-70°C for 5 hours.[2]
-
After solvent evaporation, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the desired imidazole. A similar reaction with butyramidinium reported a yield of 71%.[2]
Step 3: N-Methylation of Diethyl 1H-imidazole-4,5-dicarboxylate
-
The synthesized diethyl 1H-imidazole-4,5-dicarboxylate is dissolved in an anhydrous aprotic solvent such as THF.
-
The solution is cooled to 0°C, and a strong base like sodium hydride (NaH) is added portion-wise.
-
The mixture is stirred for 1 hour at 0°C to ensure complete deprotonation.[3]
-
Methyl iodide is added dropwise at 0°C.[3]
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[3]
-
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The crude product is then purified by vacuum distillation.
Route B: Direct N-Alkylation
This route is more direct, assuming the availability of the starting imidazole.
-
Diethyl 2-substituted-1H-imidazole-4,5-dicarboxylate is dissolved in anhydrous DMF under an inert atmosphere.[1]
-
A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) is added at room temperature.[1]
-
The mixture is stirred for 30 minutes.
-
The alkylating agent, methyl iodide, is added dropwise.[1]
-
The reaction mixture is heated to 80-100°C and stirred for 24-48 hours if using DBU, or for 12 hours at a lower temperature (rt - 50°C) if using NaH.[1]
-
After completion, the reaction is cooled and poured into water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
Mandatory Visualizations
References
Safety Operating Guide
Navigating the Disposal of Diethyl 1-Methylimidazole-4,5-dicarboxylate: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Diethyl 1-Methylimidazole-4,5-dicarboxylate, ensuring compliance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills and splashes.
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[1][2]
-
Keep solid and liquid waste in separate, clearly labeled containers.[1]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
The container must be clearly labeled with the words "Hazardous Waste."[3][4]
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations or formulas).[3]
-
The date when the first waste was added to the container.[3]
-
The name of the principal investigator and the laboratory location (building and room number).[3]
-
An indication of the hazards (e.g., irritant, corrosive), if known. While specific data for this compound is unavailable, related imidazole compounds can be corrosive or irritants.[5][6][7]
-
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4][8] This area should be at or near the point of waste generation.[8]
-
Ensure the container is kept tightly closed except when adding waste.[2][9]
-
Provide secondary containment, such as a spill tray, to capture any potential leaks.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[8]
-
-
Arranging for Disposal:
-
Once the waste container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for a hazardous waste pickup.[3][8][10]
-
Do not pour chemical waste down the drain or dispose of it in the regular trash.[3][10][11]
-
Complete any required waste disposal forms provided by your EHS office.[3]
-
-
Decontamination of Empty Containers:
-
Even "empty" containers retain chemical residues and must be disposed of as hazardous waste unless properly decontaminated.[9]
-
For containers that held acutely toxic chemicals, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[9][10] As the acute toxicity of this compound is not established, it is prudent to follow this procedure.
-
Quantitative Data for General Chemical Waste Management
The following table summarizes key quantitative limits and parameters for the management of hazardous chemical waste in a laboratory setting. These are general guidelines; always refer to your institution's specific protocols.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Volume | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid | [8] |
| pH Range for Sink Disposal (with permission) | 5.5 - 10.5 | [11] |
| Maximum Container Weight for Manual Handling | 15 kg | [2] |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Diethyl 1-Methylimidazole-4,5-dicarboxylate. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.
When handling this compound and related imidazole derivatives, it is crucial to use appropriate personal protective equipment (PPE) to prevent exposure.[1] These compounds can be harmful if swallowed, cause severe skin burns, and result in serious eye damage.[2][3][4] Some related compounds are also suspected of causing cancer.[2] Therefore, stringent safety measures are necessary.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data sheets of structurally similar compounds.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Impervious gloves (e.g., nitrile, neoprene) inspected prior to use.[2] | To prevent skin contact, which can cause severe burns.[2][3] |
| Eye Protection | Safety Goggles | Tight-sealing safety goggles.[5] | To protect against splashes that can cause severe eye damage.[2][3] |
| Face Shield | Use in conjunction with goggles, especially when splashes are likely.[2][5] | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Protective Clothing | Impervious protective clothing or a lab coat.[2] For larger quantities or increased risk of splash, consider flame-retardant antistatic protective clothing.[3] | To prevent skin exposure and contamination of personal clothing.[2] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dusts/mists are generated.[5][6] | To prevent inhalation, which can be harmful. |
Experimental Protocols: Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area. Use of a chemical fume hood is recommended.[6][7]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][6]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand all safety precautions.[2]
-
Handling: Avoid contact with skin, eyes, and clothing.[2][8] Do not breathe dust or mists.[2][3] Prevent the dispersion of dust.[2]
-
Hygiene: Wash hands and face thoroughly after handling.[2][8] Do not eat, drink, or smoke in the handling area.[2][7]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[7][8] Store locked up.[2][8]
Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin thoroughly with water.[3][8] Seek immediate medical attention.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7][8] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[7][8] Immediately call a poison center or doctor.[2][3][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3][8] Immediately call a poison center or doctor.[2][3][8]
-
If swallowed: Rinse the mouth.[2][7] Do NOT induce vomiting.[2][7][8] Immediately call a poison center or doctor.[2][3][8]
Disposal Plan:
-
Dispose of contents and containers in accordance with local and national regulations.[8] This should be done through an approved waste disposal plant.[7][8]
-
Contaminated packaging should be disposed of as unused product.[8]
Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
